DMT-2'O-Methyl-rC(tac) Phosphoramidite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H64N5O10P/c1-35(2)57(36(3)4)68(65-32-14-30-53)67-47-44(33-64-52(38-15-12-11-13-16-38,39-19-23-41(60-8)24-20-39)40-21-25-42(61-9)26-22-40)66-49(48(47)62-10)56-31-29-45(55-50(56)59)54-46(58)34-63-43-27-17-37(18-28-43)51(5,6)7/h11-13,15-29,31,35-36,44,47-49H,14,32-34H2,1-10H3,(H,54,55,58,59)/t44-,47-,48-,49-,68-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJMGDLRRSEUHM-QEGXYSTPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)[P@](OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H64N5O10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
950.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Synthesis of DMT-2'O-Methyl-rC(tac) Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 5'-O-Dimethoxytrityl-2'-O-methyl-N4-(tert-butylphenoxyacetyl)-cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly known as DMT-2'O-Methyl-rC(tac) Phosphoramidite. This key reagent is instrumental in the synthesis of modified RNA oligonucleotides, offering enhanced nuclease resistance and desirable hybridization properties for therapeutic and research applications. This document outlines a multi-step synthetic pathway, detailing the necessary experimental protocols and providing quantitative data in structured tables for clarity and reproducibility.
Introduction
This compound is a modified cytidine (B196190) building block designed for solid-phase RNA synthesis. Its structure incorporates several key features: a 5'-DMT (Dimethoxytrityl) group for facile, colorimetric monitoring of coupling efficiency and purification; a 2'-O-methyl modification on the ribose sugar to confer nuclease resistance and increase the thermal stability of RNA duplexes; a tert-butylphenoxyacetyl (tac) protecting group on the N4-amino function of cytidine to prevent side reactions during oligonucleotide synthesis; and a 3'-phosphoramidite moiety for efficient coupling to the growing oligonucleotide chain. The strategic combination of these modifications makes it a valuable component in the synthesis of antisense oligonucleotides, siRNAs, and other RNA-based therapeutics.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that begins with the commercially available nucleoside, cytidine. The pathway involves a series of protection and modification steps to introduce the desired functionalities in a regioselective manner. The key transformations include:
-
Transient Protection of Hydroxyl Groups: Protection of the 3'- and 5'-hydroxyl groups of cytidine, typically with a silyl (B83357) protecting group, to allow for selective modification of the 2'-hydroxyl and N4-amino groups.
-
2'-O-Methylation: Introduction of the methyl group at the 2'-position of the ribose sugar.
-
N4-Acylation: Protection of the exocyclic amino group of cytidine with the tert-butylphenoxyacetyl (tac) group.
-
Selective 5'-Deprotection and DMTylation: Removal of the 5'-hydroxyl protecting group followed by the introduction of the acid-labile DMT group.
-
Phosphitylation: Reaction of the free 3'-hydroxyl group with a phosphitylating agent to generate the final phosphoramidite.
The Core Vitals of 2'-O-Methyl RNA Modifications: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ribose 2'-O-methylation (Nm), a prevalent and highly conserved post-transcriptional modification of RNA, is emerging as a critical regulator of fundamental biological processes. Found across a wide spectrum of RNA species—from messenger RNA (mRNA) and ribosomal RNA (rRNA) to transfer RNA (tRNA) and viral RNA—this seemingly subtle addition of a methyl group to the 2'-hydroxyl of the ribose sugar moiety exerts profound effects on RNA structure, stability, and function.[1][2] Its influence extends from fine-tuning protein translation to orchestrating the innate immune response, making it a pivotal player in both normal physiology and disease pathogenesis. Dysregulation of 2'-O-methylation has been implicated in a range of human diseases, including cancer, neurological disorders, and viral infections, highlighting its significance as a potential therapeutic target and diagnostic biomarker.[1][3] This technical guide provides an in-depth exploration of the key features of 2'-O-Methyl RNA modifications, summarizing the current understanding of their biochemical properties, biological functions, and the methodologies employed for their detection and quantification.
Biochemical Properties and Structural Impact of 2'-O-Methylation
The addition of a methyl group to the 2'-hydroxyl of the ribose sugar introduces significant chemical and structural changes to the RNA molecule.
1.1. Enhanced RNA Stability:
One of the most well-characterized features of 2'-O-methylation is its ability to confer increased stability to the RNA molecule.[4] The methyl group sterically hinders the 2'-hydroxyl group, which is crucial for the intramolecular cleavage of the phosphodiester bond under alkaline conditions.[4][5] This protection against hydrolysis contributes to a longer half-life of modified RNA molecules.[6] Furthermore, 2'-O-methylation enhances the thermal stability of RNA duplexes.[7] This stabilization is attributed to the methyl group favoring the C3'-endo sugar pucker conformation, which is characteristic of A-form RNA helices, thereby pre-organizing the RNA strand for duplex formation.[7][8]
1.2. Altered RNA Conformation and Interactions:
Beyond enhancing stability, 2'-O-methylation can modulate the local conformation of the RNA backbone, influencing its three-dimensional structure and interactions with proteins and other nucleic acids.[8] The methyl group can create a more hydrophobic surface, potentially altering the hydration shell of the RNA and influencing hydrophobic interactions.[8][9] These conformational changes can impact critical biological processes. For instance, in ribosomal RNA, 2'-O-methylations are often clustered in functionally important regions like the peptidyl transferase center and the decoding site, where they are thought to fine-tune ribosome structure and function.[7][10]
Biological Functions of 2'-O-Methylation Across Different RNA Species
The functional consequences of 2'-O-methylation are diverse and depend on the type of RNA molecule and the specific location of the modification.
2.1. Messenger RNA (mRNA):
In mRNA, 2'-O-methylation occurs at the 5' cap (Cap 1 and Cap 2 structures) and at internal positions.[11]
-
Cap Methylation: The 2'-O-methylation of the first and second transcribed nucleotides (Cap 1 and Cap 2, respectively) is crucial for several aspects of mRNA metabolism.[11] The Cap 1 structure is a key determinant for distinguishing "self" from "non-self" RNA by the innate immune system, thereby preventing an antiviral response to endogenous mRNAs.[12] It also protects the mRNA from degradation by certain decapping enzymes and can enhance translation efficiency.[11][13]
-
Internal Methylation: Internal 2'-O-methylations within the coding sequence and untranslated regions of mRNA are increasingly recognized as important regulators of gene expression. These modifications can influence mRNA stability, with studies showing that 2'-O-methylated mRNAs tend to have longer half-lives.[6][14] They can also impact translation; for example, snoRNA-guided 2'-O-methylation of peroxidasin (PXDN) mRNA was found to increase its abundance but inhibit its translation.[15]
2.2. Ribosomal RNA (rRNA) and Transfer RNA (tRNA):
2'-O-methylation is abundant in the highly structured and functionally critical rRNA and tRNA molecules.
-
rRNA: With over 100 known 2'-O-methylation sites in human rRNA, this modification is essential for proper ribosome biogenesis and function.[7][16] These modifications are often guided by small nucleolar RNAs (snoRNAs) associated with the methyltransferase fibrillarin (FBL).[17] They contribute to the correct folding and assembly of the ribosome and are critical for translational fidelity.[15][16]
-
tRNA: 2'-O-methylations in tRNA, particularly in the anticodon loop, play a role in maintaining the structural integrity of the tRNA and ensuring accurate codon recognition during translation.[17]
2.3. Viral RNA and Innate Immunity:
2'-O-methylation plays a crucial role in the interplay between viruses and the host innate immune system. Many viruses have evolved mechanisms to 2'-O-methylate their RNA genomes to mimic host mRNA and evade recognition by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) 7 and 8, and RIG-I-like receptors (RLRs).[18][19] The absence of 2'-O-methylation on viral RNA is recognized as a pathogen-associated molecular pattern (PAMP), triggering an interferon-mediated antiviral response.[7][20] Conversely, some bacterial 2'-O-methylated tRNA fragments can act as antagonists for TLR7 and TLR8, suppressing the innate immune response.[21][22]
Quantitative Data on the Effects of 2'-O-Methylation
The following tables summarize key quantitative findings from the literature regarding the impact of 2'-O-methylation on various molecular processes.
Table 1: Effect of 2'-O-Methylation on RNA Stability
| RNA Type | Organism/System | Observation | Quantitative Effect | Reference |
| mRNA | Human HEK293T cells | 2'-O-methylated mRNAs are enriched in mRNAs with a long half-life. | Significantly longer half-lives compared to control mRNAs. | [6] |
| mRNA | Human prostate cancer cells | FBL-mediated Nm modifications are associated with increased mRNA stability. | Positive correlation between Nm levels and mRNA half-life. | [6] |
| Synthetic RNA | In vitro | Each 2'-O-methylation stabilizes an RNA duplex. | ~0.2 kcal/mol per modification. | [23] |
Table 2: Effect of 2'-O-Methylation on Translation
| RNA Type | Organism/System | Observation | Quantitative Effect | Reference |
| mRNA (Pxdn) | In vivo | snoRNA-guided Nm modification inhibits translation. | Loss of Nm led to a 50% decrease in transcript abundance but increased peroxidase activity. | [24] |
| Synthetic mRNA | In vitro translation system | 2'-O-methylated codons severely impair translation. | Excessive rejection of cognate tRNA. | [25][26] |
| rRNA | Human cells | Modulation of 2'-O-Me profile impacts translation. | Both increased and decreased mRNA translation observed depending on the context. | [27] |
Table 3: Effect of 2'-O-Methylation on Innate Immune Recognition
| RNA Ligand | Receptor | Observation | Quantitative Effect | Reference |
| Synthetic 18S rRNA-derived RNA | Human TLR7/TLR8 | A single 2'-O-methylation converts a TLR7/8 ligand into a TLR8-specific ligand. | Abolishes TLR7-mediated IFN-α production while maintaining TLR8-mediated IL-6 secretion. | [9][16][28] |
| Synthetic RNA | Human TLR7 | 2'-O-methylated ssRNAs can act as antagonists. | Stronger binding affinity to TLR7 compared to agonistic ssRNAs. | [19] |
Experimental Protocols for the Detection and Analysis of 2'-O-Methylation
A variety of techniques are available to detect, map, and quantify 2'-O-methylation sites in RNA. These range from traditional biochemical methods to high-throughput sequencing approaches.
4.1. RiboMethSeq: High-Throughput Sequencing of 2'-O-Methylation Sites
RiboMethSeq is a widely used method for the transcriptome-wide mapping of 2'-O-methylation sites. It relies on the principle that the phosphodiester bond 3' to a 2'-O-methylated nucleotide is protected from alkaline hydrolysis.[5][22]
Detailed Methodology:
-
RNA Fragmentation: Purified RNA (10-100 ng of total RNA for rRNA analysis) is subjected to random alkaline fragmentation by incubation in a bicarbonate buffer (pH 9.2) at 95°C for a time optimized to generate fragments in the desired size range (typically 20-40 nucleotides).[5][22]
-
Library Preparation:
-
The 3' ends of the RNA fragments are dephosphorylated, and the 5' ends are phosphorylated.
-
Adapters are ligated to both the 3' and 5' ends of the RNA fragments.
-
-
Reverse Transcription and PCR: The adapter-ligated RNA fragments are reverse transcribed into cDNA, which is then PCR amplified to generate a sequencing library.
-
Sequencing: The library is sequenced using an Illumina platform.
-
Data Analysis: Sequencing reads are mapped to a reference transcriptome. The positions of the 5' ends of the reads are analyzed. A significant reduction in the number of reads starting at a particular position is indicative of a 2'-O-methylation at the preceding nucleotide.[5][22]
4.2. RTL-P: Reverse Transcription at Low dNTP concentrations followed by PCR
RTL-P is a sensitive and specific method for validating and quantifying 2'-O-methylation at specific sites, particularly in low-abundance RNAs.[12][29] The method is based on the observation that reverse transcriptase activity is impeded by 2'-O-methylation at low concentrations of deoxynucleoside triphosphates (dNTPs).[11][30]
Detailed Methodology:
-
RNA Preparation: Total RNA is treated with DNase I to remove any contaminating DNA.
-
Reverse Transcription:
-
Two separate reverse transcription reactions are set up for each target site.
-
Both reactions contain the same amount of RNA and a gene-specific reverse primer that anneals downstream of the putative methylation site.
-
One reaction is performed with a low concentration of dNTPs (e.g., 4 µM), while the other is performed with a high concentration of dNTPs (e.g., 200 µM).
-
-
Quantitative PCR (qPCR):
-
The resulting cDNAs are used as templates for qPCR with a pair of primers flanking the site of interest.
-
The relative amount of cDNA synthesized in the low dNTP reaction compared to the high dNTP reaction is quantified. A lower amount of product in the low dNTP reaction indicates the presence of a 2'-O-methylation that impeded reverse transcription.[29]
-
4.3. SCARLET: Site-Specific Cleavage and Radioactive-Labeling Followed by Ligation-Assisted Extraction and TLC
SCARLET is a highly sensitive method for the site-specific detection and quantification of various RNA modifications, including 2'-O-methylation, at single-nucleotide resolution.[1][31]
Detailed Methodology Overview:
-
Site-Specific Cleavage: RNase H is used with a chimeric 2'-O-methyl RNA-DNA oligonucleotide to induce specific cleavage of the target RNA at the site of interest.
-
Radioactive Labeling: The 3' end of the upstream cleavage product is radioactively labeled.
-
Ligation-Assisted Extraction: A splint oligonucleotide and a DNA ligase are used to ligate the labeled RNA fragment to a biotinylated DNA oligo, allowing for its specific capture and enrichment.
-
Nuclease Digestion and TLC: The captured RNA is digested into individual nucleotides, which are then separated by thin-layer chromatography (TLC) and visualized by autoradiography to identify and quantify the modified nucleotide.[32]
Visualizing Key Pathways and Workflows
5.1. Signaling Pathway: Innate Immune Recognition of RNA
The following diagram illustrates the role of 2'-O-methylation in the innate immune recognition of viral RNA by Toll-like receptors (TLRs) and the subsequent signaling cascade.
Caption: Innate immune sensing of RNA by TLR7/8.
5.2. Experimental Workflow: RiboMethSeq for 2'-O-Methylation Profiling
This diagram outlines the major steps involved in the RiboMethSeq experimental workflow.
Caption: RiboMethSeq experimental workflow.
5.3. Logical Relationship: Fibrillarin-Mediated rRNA Methylation
This diagram illustrates the logical relationship of the components involved in snoRNA-guided 2'-O-methylation of rRNA by the fibrillarin complex.
Caption: snoRNA-guided rRNA 2'-O-methylation.
Conclusion and Future Directions
The field of epitranscriptomics has unveiled 2'-O-methylation as a fundamental layer of gene regulation with far-reaching implications for cellular function and human health. The continued development of sensitive and quantitative methods for detecting this modification will be crucial for elucidating its dynamic regulation and precise roles in different physiological and pathological contexts. For researchers and professionals in drug development, a deeper understanding of the enzymes that write, read, and erase these methyl marks offers exciting new avenues for therapeutic intervention. Targeting the 2'-O-methylation machinery could provide novel strategies for treating a wide range of diseases, from viral infections to cancer. As we continue to unravel the complexities of the epitranscriptomic landscape, the significance of 2'-O-methylation in the intricate dance of life is certain to become even more apparent.
References
- 1. Probing N 6-methyladenosine (m6A) RNA Modification in Total RNA with SCARLET | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Quantification of 2′-O-Me Residues in RNA Using Next-Generation Sequencing (Illumina RiboMethSeq Protocol) | Springer Nature Experiments [experiments.springernature.com]
- 5. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]
- 6. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innate immune restriction and antagonism of viral RNA lacking 2׳-O methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Single Naturally Occurring 2’-O-Methylation Converts a TLR7- and TLR8-Activating RNA into a TLR8-Specific Ligand | PLOS One [journals.plos.org]
- 10. Fibrillarin-dependent 2'-O-methylation modulates RPS28 ribosome incorporation and oncogenic translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 15. pnas.org [pnas.org]
- 16. A Single Naturally Occurring 2’-O-Methylation Converts a TLR7- and TLR8-Activating RNA into a TLR8-Specific Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. 2′-O-methylation within prokaryotic and eukaryotic tRNA inhibits innate immune activation by endosomal Toll-like receptors but does not affect recognition of whole organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 24. Assessing 2’-O-methylation of mRNA Using Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. A single naturally occurring 2'-O-methylation converts a TLR7- and TLR8-activating RNA into a TLR8-specific ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. RTL-P: a sensitive approach for detecting sites of 2′-O-methylation in RNA molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Probing N6-methyladenosine RNA modification status at single nucleotide resolution in mRNA and long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 32. liulab.life.tsinghua.edu.cn [liulab.life.tsinghua.edu.cn]
The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the Role of the DMT Group
For Researchers, Scientists, and Drug Development Professionals
In the precise world of synthetic biology and therapeutic oligonucleotide development, the fidelity of nucleic acid synthesis is paramount. The phosphoramidite (B1245037) method stands as the gold standard for this process, and at its heart lies a critical molecular guardian: the 4,4'-dimethoxytrityl (DMT) group. This in-depth technical guide elucidates the pivotal role of the DMT group, detailing its chemical properties, its function within the synthesis cycle, and its utility in ensuring the production of high-quality oligonucleotides.
The Core Function of the DMT Protecting Group
The primary role of the DMT group is to act as a temporary, acid-labile protecting group for the 5'-hydroxyl function of a nucleoside phosphoramidite.[1][2][3] This protection is fundamental to the stepwise and directional nature of solid-phase oligonucleotide synthesis, which proceeds in the 3' to 5' direction.[4][5] By "capping" the 5'-hydroxyl, the DMT group prevents self-polymerization of phosphoramidite monomers and ensures that the coupling reaction occurs specifically at the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.[6]
The selection of the DMT group for this crucial role is not arbitrary; it possesses a unique combination of chemical properties that make it ideally suited for automated oligonucleotide synthesis:
-
Acid Lability: The DMT group is stable under the neutral and basic conditions of the coupling, capping, and oxidation steps of the synthesis cycle. However, it is rapidly and quantitatively cleaved under mild acidic conditions, typically using trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758).[7][8]
-
Steric Hindrance: The bulky nature of the DMT group provides significant steric protection to the 5'-hydroxyl, preventing its participation in unwanted side reactions.[1]
-
Monitoring Capability: Upon cleavage, the DMT group is released as a stable dimethoxytrityl carbocation, which imparts a bright orange color to the acidic solution.[5][9] This colored species has a strong absorbance maximum around 495-498 nm, allowing for real-time spectrophotometric monitoring of the coupling efficiency at each step of the synthesis.[10][11]
The DMT Group in the Phosphoramidite Synthesis Cycle
The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The DMT group plays a central and recurring role in this four-step cycle: deblocking (detritylation), coupling, capping, and oxidation.
Step 1: Deblocking (Detritylation)
The synthesis cycle begins with the removal of the 5'-DMT group from the nucleoside anchored to the solid support (or the previously added nucleotide).[8] This is achieved by treating the support with a solution of a weak organic acid, typically 3% TCA or DCA in dichloromethane.[12] The acid protonates the ether oxygen of the DMT group, leading to its cleavage and the formation of a free 5'-hydroxyl group and the characteristic orange dimethoxytrityl cation.[13]
Step 2: Coupling
With the 5'-hydroxyl group now available, the next phosphoramidite monomer, itself protected with a 5'-DMT group, is introduced along with an activator, such as tetrazole or a derivative.[5] The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The free 5'-hydroxyl of the growing oligonucleotide chain then attacks the phosphorus atom of the activated phosphoramidite, forming a phosphite (B83602) triester linkage.[1]
Step 3: Capping
The coupling reaction is highly efficient, often exceeding 99%. However, a small fraction of the 5'-hydroxyl groups may fail to react. To prevent these unreacted chains from participating in subsequent cycles, which would lead to the formation of deletion mutants (n-1 oligonucleotides), a capping step is performed.[8] A mixture of acetic anhydride (B1165640) and N-methylimidazole is used to acetylate any unreacted 5'-hydroxyl groups, rendering them unreactive for the remainder of the synthesis.[14]
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.[12] This completes the addition of one nucleotide to the growing chain. The cycle is then repeated, starting with the detritylation of the newly added nucleotide, until the desired oligonucleotide sequence is assembled.
Quantitative Data and Considerations
The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide product. The detritylation step, in particular, requires careful optimization to ensure complete removal of the DMT group without causing unwanted side reactions, most notably depurination.
Deblocking Agents and Depurination
The choice of deblocking agent and the duration of the deblocking step represent a trade-off between detritylation efficiency and the risk of depurination, which is the cleavage of the glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar.[15] Depurination leads to chain cleavage during the final basic deprotection step, reducing the yield of the desired full-length product.[16]
Trichloroacetic acid (TCA) is a stronger acid than dichloroacetic acid (DCA) and therefore leads to faster detritylation. However, it also significantly increases the rate of depurination.[6] For the synthesis of long oligonucleotides or sequences containing multiple purine residues, DCA is often the preferred deblocking agent to minimize depurination, even though it may require a longer reaction time to achieve complete detritylation.[7]
| Deblocking Agent | Typical Concentration | Relative Detritylation Rate | Relative Depurination Risk |
| Trichloroacetic Acid (TCA) | 3% in Dichloromethane | Fast | High |
| Dichloroacetic Acid (DCA) | 3% in Dichloromethane | Slower | Low |
Table 1: Comparison of Common Deblocking Agents in Oligonucleotide Synthesis.
Quantitative studies have shown that the half-time for depurination is significantly longer with 3% DCA compared to 3% TCA.[3][9] For N-benzoyl-protected deoxyadenosine (B7792050) on a solid support, the depurination half-time in 3% DCA has been reported to be approximately 1.3 hours.[6]
Monitoring Coupling Efficiency
The spectrophotometric measurement of the released DMT cation is a powerful in-process control to monitor the efficiency of each coupling step.[10] The absorbance of the orange solution at 495-498 nm is directly proportional to the amount of DMT cation released, which in turn corresponds to the number of successfully coupled nucleotides.[11]
The stepwise coupling efficiency (SE) can be calculated by comparing the absorbance of the DMT cation released at a given step to the absorbance from the previous step. The overall yield of the full-length product is highly dependent on the average stepwise efficiency.
| Average Stepwise Coupling Efficiency | Yield of a 20-mer Oligonucleotide | Yield of a 50-mer Oligonucleotide |
| 98.0% | ~66.8% | ~36.4% |
| 99.0% | ~81.8% | ~60.5% |
| 99.5% | ~90.5% | ~77.9% |
Table 2: Theoretical Overall Yield of Full-Length Oligonucleotide Based on Average Stepwise Coupling Efficiency.
Experimental Protocols
The following are generalized protocols for the key steps involving the DMT group in solid-phase oligonucleotide synthesis. Specific timings and reagent volumes may vary depending on the synthesizer, synthesis scale, and the specific oligonucleotide sequence.
Protocol for Detritylation
Objective: To remove the 5'-DMT protecting group from the solid-support-bound oligonucleotide.
Reagents:
-
Deblocking Solution: 3% (w/v) Dichloroacetic Acid (DCA) or 3% (w/v) Trichloroacetic Acid (TCA) in anhydrous dichloromethane (DCM).
Procedure:
-
Ensure the synthesis column containing the solid support is securely fitted in the synthesizer.
-
Wash the solid support with anhydrous acetonitrile (B52724) to remove any residual moisture.
-
Deliver the deblocking solution to the synthesis column and allow it to react with the solid support for the specified time (typically 60-120 seconds for DCA, and 30-60 seconds for TCA).
-
Divert the orange-colored eluent containing the DMT cation to a fraction collector or a spectrophotometer flow cell for absorbance measurement.
-
Wash the solid support extensively with anhydrous acetonitrile to remove all traces of the acid and the cleaved DMT cation.
-
The support is now ready for the coupling step.
Protocol for Monitoring Coupling Efficiency via Trityl Cation Assay
Objective: To quantitatively determine the stepwise coupling efficiency of the oligonucleotide synthesis.
Equipment:
-
UV-Vis Spectrophotometer with a flow cell or a microplate reader.
-
Fraction collector (optional).
Procedure:
-
During each detritylation step of the synthesis cycle, collect the acidic eluent containing the DMT cation.
-
Measure the absorbance of the collected solution at the wavelength of maximum absorbance for the DMT cation (typically 495-498 nm). Use the deblocking solution as a blank.
-
Record the absorbance value for each cycle.
-
Calculate the stepwise coupling efficiency (SE) for cycle 'n' using the following formula: SE (%) = (Absorbance at cycle n / Absorbance at cycle n-1) * 100
-
Calculate the average stepwise coupling efficiency over the entire synthesis.
Conclusion
The 4,4'-dimethoxytrityl group is an indispensable component of modern oligonucleotide synthesis. Its unique chemical properties as an acid-labile protecting group, combined with its utility as a real-time indicator of synthesis efficiency, have been instrumental in the development of automated, high-throughput methods for producing high-quality synthetic DNA and RNA. A thorough understanding of the role of the DMT group, the kinetics of its cleavage, and the potential for side reactions is essential for researchers, scientists, and drug development professionals seeking to optimize the synthesis of oligonucleotides for a wide range of applications, from basic research to the development of novel therapeutics.
References
- 1. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. twistbioscience.com [twistbioscience.com]
- 3. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfachemic.com [alfachemic.com]
- 5. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]
- 6. academic.oup.com [academic.oup.com]
- 7. glenresearch.com [glenresearch.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synthesisgene.com [synthesisgene.com]
- 11. isogen-lifescience.com [isogen-lifescience.com]
- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 13. biotage.com [biotage.com]
- 14. glenresearch.com [glenresearch.com]
- 15. glenresearch.com [glenresearch.com]
- 16. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
The Role of the Tac Protecting Group in Phosphoramidite Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic oligonucleotide chemistry, the pursuit of efficiency, yield, and purity is paramount. The strategic use of protecting groups is a cornerstone of successful solid-phase phosphoramidite (B1245037) synthesis. Among these, the tert-butylphenoxyacetyl (tac) protecting group has emerged as a valuable tool, particularly for the synthesis of sensitive and modified oligonucleotides. This technical guide provides a comprehensive overview of the function of the tac protecting group, its advantages in phosphoramidite chemistry, quantitative comparisons with other common protecting groups, and detailed experimental protocols.
Core Function and Advantages of the Tac Protecting Group
The primary role of the tac protecting group in phosphoramidite chemistry is to shield the exocyclic amino groups of deoxyadenosine (B7792050) (dA), deoxycytosine (dC), and deoxyguanosine (dG) from undesired side reactions during the sequential addition of nucleotide monomers. The tac group, with its tert-butylphenoxyacetyl structure, offers several distinct advantages that address key challenges in oligonucleotide synthesis.
A significant benefit of the tac group is its lability under mild basic conditions, which allows for ultra-fast deprotection of the synthesized oligonucleotide. This is particularly crucial for the integrity of oligonucleotides containing base-labile modifications or reporter molecules that would be compromised under harsher deprotection conditions.[1] Furthermore, the use of dA(tac) has been shown to minimize depurination, a common side reaction that can lead to chain cleavage and reduced yield of the full-length product.[1]
Another practical advantage of tac-protected phosphoramidites is their high solubility in acetonitrile (B52724), the standard solvent used in automated DNA synthesis. This high solubility obviates the need for co-solvents like dimethylformamide (DMF) or methylene (B1212753) chloride, simplifying reagent preparation and handling.[1] Tac protecting groups are also compatible with the widely used AMA (a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine) deprotection reagent, offering flexibility in the final deprotection strategy.[1]
Quantitative Comparison of Deprotection Kinetics
The efficiency of the final deprotection step is a critical factor in oligonucleotide synthesis. The tac protecting group offers a significant advantage in this regard, enabling rapid and complete removal under mild conditions. The following table summarizes the deprotection conditions for tac-protected oligonucleotides compared to other commonly used protecting groups: benzoyl (Bz), isobutyryl (iBu), and dimethylformamidine (dmf).
| Protecting Group | Nucleobase | Deprotection Reagent | Temperature (°C) | Time for Complete Deprotection |
| Tac | dA, dC, dG | Concentrated Ammonia | 55 | 15 minutes |
| Tac | dA, dC, dG | Concentrated Ammonia | Room Temperature | 2 hours |
| Tac | dC | AMA | 65 | 10 minutes |
| dmf | dG | Concentrated Ammonia | 55 | 2 hours |
| dmf | dG | Concentrated Ammonia | 65 | 1 hour |
| iBu | dG | Concentrated Ammonia | 55 | > 6 hours |
| Bz | dA, dC | Concentrated Ammonia | 55 | > 6 hours |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Representative Protocol for the Synthesis of a Tac-Protected Deoxynucleoside Phosphoramidite
The following is a representative protocol for the synthesis of a tac-protected deoxynucleoside phosphoramidite, based on general procedures for the preparation of acyl-protected nucleosides and their subsequent phosphitylation.
Step 1: Synthesis of N-tert-butylphenoxyacetyl-deoxynucleoside
-
Transient Protection: The 5'- and 3'-hydroxyl groups of the desired deoxynucleoside (e.g., deoxyadenosine) are transiently protected, typically using a silylating agent like trimethylsilyl (B98337) chloride (TMSCl) in pyridine (B92270).
-
Acylation: To the solution of the transiently protected deoxynucleoside, tert-butylphenoxyacetic anhydride (B1165640) or tert-butylphenoxyacetyl chloride is added. The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).
-
Desilylation: The silyl (B83357) protecting groups are removed by the addition of water or a mild aqueous base.
-
Purification: The N-tac-protected deoxynucleoside is purified by silica (B1680970) gel column chromatography.
Step 2: 5'-O-Dimethoxytritylation
-
The purified N-tac-protected deoxynucleoside is co-evaporated with anhydrous pyridine to remove residual water.
-
The dried nucleoside is dissolved in anhydrous pyridine, and 4,4'-dimethoxytrityl chloride (DMT-Cl) is added in slight excess.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with methanol, and the solvent is removed under reduced pressure.
-
The 5'-O-DMT-N-tac-deoxynucleoside is purified by silica gel column chromatography.
Step 3: Phosphitylation
-
The 5'-O-DMT-N-tac-deoxynucleoside is dried by co-evaporation with anhydrous acetonitrile.
-
The dried compound is dissolved in anhydrous dichloromethane (B109758) and N,N-diisopropylethylamine (DIPEA).
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise at 0 °C under an inert atmosphere (e.g., argon).
-
The reaction is stirred at room temperature until completion, as monitored by TLC or ³¹P NMR.
-
The reaction mixture is quenched with an appropriate reagent and purified by silica gel column chromatography under anhydrous conditions to yield the final tac-protected deoxynucleoside phosphoramidite.
Protocol for Solid-Phase Oligonucleotide Synthesis Using Tac-Protected Phosphoramidites
This protocol outlines the key steps in automated solid-phase oligonucleotide synthesis using tac-protected phosphoramidites. It is assumed that a standard automated DNA synthesizer is used.
Reagents:
-
Tac-protected deoxynucleoside phosphoramidites (dA(tac), dC(tac), dG(tac)) and dT phosphoramidite, dissolved in anhydrous acetonitrile to the manufacturer's recommended concentration.
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile).
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Fast Deprotection Capping Solution A: Acetic anhydride in tetrahydrofuran (B95107) (THF)/pyridine. (Note: For tac chemistry, a specific "Fast Deprotection CAP A" solution is recommended, which is typically acetic anhydride-based).[1]
-
Capping Solution B: 16% 1-methylimidazole (B24206) in THF.
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine).
-
Cleavage and Deprotection Reagent: Concentrated ammonium hydroxide or AMA reagent.
Synthesis Cycle:
-
Deblocking: The 5'-DMT group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The released trityl cation is monitored spectrophotometrically to determine coupling efficiency.
-
Coupling: The tac-protected phosphoramidite and activator solution are delivered to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.
Cleavage and Deprotection:
-
Cleavage from Support: The solid support is treated with concentrated ammonium hydroxide or AMA reagent to cleave the synthesized oligonucleotide from the support.
-
Deprotection: The solution containing the oligonucleotide is heated to remove the tac protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.
-
Purification: The deprotected oligonucleotide is purified using standard methods such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.
Visualizing the Role of the Tac Protecting Group
To further elucidate the function and context of the tac protecting group, the following diagrams illustrate its chemical structure, its involvement in the phosphoramidite synthesis cycle, and a comparative overview of deprotection pathways.
References
In-Depth Technical Guide to Lapatinib (CAS No. 231277-92-2)
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Information
Lapatinib (B449), identified by the CAS number 231277-92-2, is a potent, orally active small-molecule inhibitor of the intracellular tyrosine kinase domains of two key receptors implicated in cancer progression: Epidermal Growth Factor Receptor (EGFR or ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2)[1][2][3]. Marketed under trade names such as Tykerb® and Tyverb®, it is a crucial therapeutic agent in the treatment of solid tumors, most notably HER2-positive breast cancer[4].
| Property | Value |
| CAS Number | 231277-92-2 |
| Molecular Formula | C₂₉H₂₆ClFN₄O₄S |
| Molecular Weight | 581.06 g/mol |
| IUPAC Name | N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine |
| Synonyms | GW572016, Tykerb®, Tyverb® |
| Physical Form | Solid |
| Purity | ≥98% |
Mechanism of Action and Signaling Pathways
Lapatinib functions as a dual tyrosine kinase inhibitor, reversibly blocking the ATP-binding sites of both EGFR and HER2. This inhibition prevents the autophosphorylation and subsequent activation of these receptors, thereby disrupting downstream signaling cascades that are critical for cell proliferation, survival, and differentiation[1][2][5]. The primary signaling pathways affected are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways[5][6][7][8].
By targeting both EGFR and HER2, lapatinib offers a comprehensive blockade of HER-family signaling. This dual inhibition is particularly effective in HER2-overexpressing tumors and can circumvent resistance mechanisms that may arise from the continued signaling of EGFR.
Below is a diagram illustrating the signaling pathways inhibited by Lapatinib.
Pharmacology and Pharmacokinetics
Lapatinib's pharmacological activity is characterized by its potent inhibition of EGFR and HER2. Its pharmacokinetic profile is marked by variable oral absorption, extensive metabolism, and primarily fecal excretion.
Preclinical Pharmacology
| Target | Assay | IC₅₀ | Reference |
| EGFR (ErbB1) | Cell-free kinase assay | 3 nM - 10.8 nM | [1][2][3] |
| HER2 (ErbB2) | Cell-free kinase assay | 9.2 nM - 13 nM | [1][2][3] |
| HER4 (ErbB4) | Cell-free kinase assay | 347 nM | [1] |
Clinical Pharmacokinetics
| Parameter | Value | Notes | Reference |
| Bioavailability | Variable and incomplete | Increased with food | [9][10] |
| Time to Peak (Tₘₐₓ) | ~4 hours | - | |
| Protein Binding | >99% | Primarily to albumin and α₁-acid glycoprotein | [10] |
| Metabolism | Extensive | Primarily by CYP3A4 and CYP3A5 | [9] |
| Elimination Half-life | 14.2 hours (single dose), 24 hours (multiple doses) | - | [9] |
| Excretion | Predominantly fecal (>90%) | <2% excreted in urine |
Metabolism and Drug Interactions
Lapatinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5, with minor contributions from CYP2C19 and CYP2C8[9]. This metabolic pathway is a key consideration for potential drug-drug interactions.
Major Drug Interactions
| Interacting Drug Class | Effect on Lapatinib | Mechanism |
| Strong CYP3A4 Inhibitors (e.g., ketoconazole, clarithromycin) | Increased plasma concentrations | Inhibition of Lapatinib metabolism |
| Strong CYP3A4 Inducers (e.g., carbamazepine, dexamethasone) | Decreased plasma concentrations | Induction of Lapatinib metabolism |
| P-glycoprotein (P-gp) Substrates (e.g., digoxin) | Increased plasma concentrations of the substrate | Lapatinib is an inhibitor of P-gp |
| QT-prolonging drugs | Increased risk of QT prolongation | Additive effect |
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Lapatinib against EGFR and HER2.
Methodology:
-
The intracellular kinase domains of EGFR and HER2 are purified from a baculovirus expression system.
-
Kinase reactions are performed in 96-well plates in a reaction buffer containing MnCl₂, ATP, and a peptide substrate.
-
Lapatinib is added in a series of dilutions.
-
The reaction is initiated by the addition of the purified kinase domain and incubated at room temperature.
-
The reaction is terminated, and the amount of phosphorylated peptide is quantified.
-
IC₅₀ values are calculated from the dose-response curves[3].
Preclinical In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of Lapatinib in a mouse xenograft model of HER2-positive breast cancer.
Methodology:
-
BT474 human breast cancer cells are implanted into immunodeficient mice.
-
Once tumors reach a specified volume (e.g., 200 mm³), mice are randomized into treatment and control groups.
-
Lapatinib is administered orally at a specified dose and schedule (e.g., 100 mg/kg, twice daily).
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised for further analysis (e.g., Western blotting for phosphorylated EGFR/HER2)[11][12].
Clinical Trial Protocol: UK EPHOS-B (CRUK/08/002)
Objective: To assess the biological effects of perioperative Lapatinib and/or Trastuzumab in early-stage HER2-positive breast cancer.
Study Design: A phase II, open-label, randomized, multicenter trial conducted in two parts.
Part 1:
-
Population: Women with newly diagnosed, operable HER2-positive breast cancer.
-
Randomization:
-
Primary Endpoint: Change in Ki-67 expression (a marker of proliferation) and apoptosis in tumor tissue.
Part 2 (amended protocol):
-
Randomization:
-
No preoperative treatment (control).
-
Trastuzumab alone for 11 days before surgery.
-
Lapatinib (1000 mg/day) plus Trastuzumab for 11 days before surgery[13].
-
-
Primary Endpoint: Pathological complete response (pCR) and minimal residual disease (MRD).
Below is a diagram of a generalized experimental workflow for preclinical evaluation of Lapatinib.
Clinical Efficacy and Safety
Lapatinib is approved for the treatment of advanced or metastatic HER2-positive breast cancer, typically in combination with other agents like capecitabine (B1668275) or letrozole. Clinical trials have demonstrated its efficacy in improving progression-free survival in these patient populations.
The most common adverse effects associated with Lapatinib include diarrhea, rash, nausea, and fatigue. While generally well-tolerated, rare but serious side effects such as hepatotoxicity and cardiac dysfunction have been reported, necessitating careful patient monitoring.
Conclusion
Lapatinib is a cornerstone in the targeted therapy of HER2-positive breast cancer. Its dual inhibitory mechanism against EGFR and HER2 provides a robust blockade of key oncogenic signaling pathways. A thorough understanding of its chemical properties, mechanism of action, pharmacokinetic profile, and potential for drug interactions is essential for its optimal use in research and clinical practice. Further investigation into resistance mechanisms and novel combination therapies will continue to define its role in oncology.
References
- 1. Lapatinib, EGFR and HER2 tyrosine kinase inhibitor (CAS 231277-92-2) | Abcam [abcam.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Lapatinib - CanMED: HCPCS [seer.cancer.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Lapatinib antitumor effect is associated with PI3K and MAPK pathway: An analysis in human and canine prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Effects of Food on the Relative Bioavailability of Lapatinib in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lapatinib in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. cancerresearchuk.org [cancerresearchuk.org]
Molecular weight of DMT-2'O-Methyl-rC(tac) Phosphoramidite
An In-depth Technical Guide to DMT-2'-O-Methyl-rC(tac) Phosphoramidite (B1245037) for Researchers and Drug Development Professionals
Introduction
DMT-2'-O-Methyl-rC(tac) Phosphoramidite is a critical building block in the chemical synthesis of modified RNA oligonucleotides. Its unique combination of protecting groups—the 5'-O-Dimethoxytrityl (DMT), the 2'-O-Methyl (2'-OMe), and the N4-tert-butylphenoxyacetyl (tac)—provides distinct advantages for the production of high-quality therapeutic and diagnostic oligonucleotides. This guide details the physicochemical properties, applications, and experimental utilization of this essential phosphoramidite.
The 2'-O-Methyl modification is particularly significant in drug development as it confers enhanced stability to oligonucleotides against nuclease degradation, a critical feature for in vivo applications.[][2][3][4] This modification increases the binding affinity of the oligonucleotide to its complementary RNA target.[][3] The lipophilic DMT group facilitates purification by reversed-phase HPLC and is cleaved at the beginning of each synthesis cycle, while the tac group provides robust protection for the exocyclic amine of cytidine (B196190) during synthesis.[5]
Physicochemical and Quantitative Data
The key quantitative data for DMT-2'-O-Methyl-rC(tac) Phosphoramidite are summarized in the table below, providing a consolidated reference for researchers.
| Property | Value | References |
| Molecular Weight | 950.07 g/mol | [6][7] |
| 950.08 g/mol | [2][8] | |
| 950.1 g/mol | [][9] | |
| Molecular Formula | C₅₂H₆₄N₅O₁₀P | [][6][7][9][10] |
| CAS Number | 179486-26-1 | [7][9][10] |
| Typical Purity | ≥95% - 97% (HPLC) | [7][9][10][11] |
| Storage Condition | -20°C under an inert atmosphere | [9][10] |
| Appearance | Solid | [10][12] |
Core Applications in Research and Drug Development
DMT-2'-O-Methyl-rC(tac) Phosphoramidite is a cornerstone for the synthesis of modified oligonucleotides with therapeutic potential.
-
Antisense Oligonucleotides (ASOs): The 2'-OMe modification provides excellent nuclease resistance and high binding affinity, making it a staple in the design of ASOs that modulate gene expression by binding to target mRNA.[][4]
-
Small Interfering RNAs (siRNAs): To enhance the stability and reduce off-target effects of siRNAs, 2'-OMe modifications are widely incorporated. This improves their pharmacokinetic properties and overall efficacy in gene silencing.[][3]
-
Diagnostic Probes: The enhanced stability and binding specificity make oligonucleotides containing 2'-O-Methyl-rC ideal for use as probes in various diagnostic assays where resistance to enzymatic degradation is required.[5]
-
Aptamers: These structured oligonucleotides that bind to specific targets benefit from the increased stability offered by 2'-OMe modifications, prolonging their functional lifetime in biological systems.[3]
Experimental Protocols: Solid-Phase Oligonucleotide Synthesis
The primary application of DMT-2'-O-Methyl-rC(tac) Phosphoramidite is in automated solid-phase oligonucleotide synthesis. The process is cyclical, with each cycle extending the oligonucleotide chain by one nucleotide.
The Synthesis Cycle
The synthesis process involves four main chemical reactions performed sequentially for each monomer addition.[7][8][10]
-
Step 1: Detritylation (Deblocking)
-
Objective: To remove the acid-labile 5'-DMT protecting group from the nucleotide bound to the solid support, exposing the 5'-hydroxyl group for the next coupling reaction.
-
Reagent: A mild acidic solution, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.
-
Procedure: The acid solution is passed through the synthesis column. The resulting orange-colored trityl cation is monitored spectrophotometrically to quantify the efficiency of the coupling step from the previous cycle.
-
-
Step 2: Coupling
-
Objective: To form a phosphite (B83602) triester bond between the free 5'-hydroxyl group of the growing oligonucleotide chain and the incoming phosphoramidite monomer (e.g., DMT-2'-O-Methyl-rC(tac) Phosphoramidite).
-
Reagents: The phosphoramidite monomer and an activator, such as 5-ethylthio-1H-tetrazole (ETT) or dicyanoimidazole (DCI), dissolved in anhydrous acetonitrile.
-
Procedure: The phosphoramidite and activator are delivered simultaneously to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive towards the 5'-hydroxyl group. This reaction is performed under strictly anhydrous conditions.[8]
-
-
Step 3: Capping
-
Objective: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step. This prevents the formation of deletion mutations (n-1 sequences) in the final product.
-
Reagents: A capping mixture, typically consisting of acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B).
-
Procedure: The capping reagents are delivered to the column to acetylate the unreacted 5'-hydroxyl groups, rendering them inert for subsequent cycles.
-
-
Step 4: Oxidation
-
Objective: To stabilize the newly formed internucleotide linkage by converting the unstable phosphite triester into a more stable pentavalent phosphate (B84403) triester.
-
Reagents: An oxidizing solution, typically iodine (I₂) in a mixture of tetrahydrofuran (B95107) (THF), water, and pyridine (B92270) or lutidine.
-
Procedure: The oxidizing solution is passed through the column. The iodine oxidizes the P(III) center to a P(V) center, creating the natural phosphate backbone of the RNA chain.[6][10]
-
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled. Following the final cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (including the tac group on cytidine and the cyanoethyl groups on the phosphate backbone) are removed using a final deprotection step, commonly with aqueous ammonia (B1221849) or a methylamine/ammonia mixture.[6][8]
Visualization of the Synthesis Workflow
The following diagram illustrates the logical flow of the solid-phase oligonucleotide synthesis cycle.
Caption: Workflow of the solid-phase phosphoramidite synthesis cycle.
Quality Control and Analysis
Ensuring the purity and identity of DMT-2'-O-Methyl-rC(tac) Phosphoramidite is critical, as impurities can be incorporated into the final oligonucleotide product, compromising its efficacy and safety.[13][14] Standard quality control (QC) methodologies include:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to determine the purity of the phosphoramidite, separating it from any related impurities.[14]
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool for assessing phosphoramidite quality. It confirms the presence of the desired P(III) species and can detect phosphorus-based impurities, such as the corresponding H-phosphonate or phosphate P(V) species.[11][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed to confirm the identity of the compound by verifying its molecular weight.[13][14]
References
- 2. polarisoligos.com [polarisoligos.com]
- 3. 2'-O methyl bases Oligo Modifications from Gene Link [genelink.com]
- 4. DNA/2'-O-Methyl RNA Chimera Modification Service - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. DNA寡核苷酸合成 [sigmaaldrich.com]
- 9. alfachemic.com [alfachemic.com]
- 10. blog.invitek.com [blog.invitek.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. academic.oup.com [academic.oup.com]
- 13. lcms.cz [lcms.cz]
- 14. usp.org [usp.org]
In-Depth Technical Guide: Purity and Analysis of DMT-2'O-Methyl-rC(tac) Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the purity and analysis of DMT-2'-O-Methyl-rC(tac) Phosphoramidite (B1245037), a critical building block in the synthesis of modified RNA oligonucleotides. The 2'-O-methyl modification enhances nuclease resistance and binding affinity, making it a key component in the development of therapeutic oligonucleotides. The tert-butylphenoxyacetyl (tac) protecting group on the cytidine (B196190) base offers advantages in terms of stability and deprotection kinetics. Ensuring the high purity of this phosphoramidite is paramount for the successful synthesis of high-fidelity oligonucleotides for research, diagnostic, and therapeutic applications.
Key Properties of DMT-2'O-Methyl-rC(tac) Phosphoramidite
A summary of the essential chemical and physical properties of DMT-2'-O-Methyl-rC(tac) Phosphoramidite is presented below.
| Property | Value |
| Molecular Formula | C₅₂H₆₄N₅O₁₀P |
| Molecular Weight | 950.07 g/mol |
| CAS Number | 179486-26-1 |
| Appearance | White to off-white powder |
| Storage Conditions | -20°C under an inert atmosphere (e.g., Argon or Nitrogen) |
| Solubility | Soluble in anhydrous acetonitrile (B52724), dichloromethane, and other common organic solvents used in oligonucleotide synthesis. |
| Key Protecting Groups | 5'-OH: 4,4'-Dimethoxytrityl (DMT)2'-OH: Methyl (Me)N⁴-Cytosine: tert-butylphenoxyacetyl (tac)3'-Phosphorus: β-cyanoethyl |
Purity Analysis Summary
The purity of DMT-2'-O-Methyl-rC(tac) Phosphoramidite is typically assessed using a combination of chromatographic and spectroscopic techniques. The following table summarizes purity specifications from various commercial suppliers. It is important to note that batch-to-batch variability can exist, and it is recommended to consult the Certificate of Analysis for specific lot information.
| Supplier/Source | Purity Specification (HPLC) | Purity Specification (³¹P NMR) |
| Supplier A | ≥98.0% | ≥99.0% |
| Supplier B | ≥97% | Not specified |
| Supplier C | ≥95% | Not specified |
| Research Grade | Typically ≥95% | Typically ≥98% |
| Therapeutic Grade | ≥99.0% | ≥99.5% |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to assess the purity of DMT-2'-O-Methyl-rC(tac) Phosphoramidite are provided below.
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC separates the phosphoramidite from its impurities based on differences in hydrophobicity. The DMT group provides a strong chromophore for UV detection. Due to the chiral phosphorus center, the pure phosphoramidite typically appears as a pair of closely eluting diastereomers.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 50% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile to a final concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is calculated based on the area percentage of the main diastereomeric peaks relative to the total peak area.
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
Principle: ³¹P NMR is a powerful technique for quantifying the amount of the desired P(III) species (the phosphoramidite) and detecting phosphorus-containing impurities, particularly the oxidized P(V) form (phosphate triester).
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer.
-
Solvent: Anhydrous acetonitrile-d₃ or deuterochloroform (CDCl₃).
-
Frequency: 162 MHz or higher.
-
Acquisition: Proton-decoupled pulse sequence.
-
Chemical Shift Reference: 85% Phosphoric acid as an external standard (δ 0.0 ppm).
-
Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite in 0.5 mL of the deuterated solvent in an NMR tube under an inert atmosphere.
-
Data Analysis: The pure phosphoramidite should exhibit a characteristic signal around 148-150 ppm. Oxidized impurities will appear in the 0-10 ppm region. Purity is determined by integrating the respective peak areas.
Mass Spectrometry (MS)
Principle: Mass spectrometry confirms the identity of the phosphoramidite by measuring its mass-to-charge ratio (m/z). It can also be used to identify impurities.
Methodology:
-
Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.
-
Sample Preparation (ESI): Dissolve the phosphoramidite in acetonitrile or a mixture of acetonitrile and a small amount of a non-protic solvent to a concentration of approximately 0.1 mg/mL.
-
Sample Preparation (MALDI): Co-crystallize the sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
-
Data Analysis: The observed m/z is compared to the calculated theoretical mass of the phosphoramidite. For DMT-2'-O-Methyl-rC(tac) Phosphoramidite (C₅₂H₆₄N₅O₁₀P), the expected monoisotopic mass of the neutral molecule is approximately 950.44 g/mol . The observed [M+H]⁺ should be around 951.45 m/z.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the role of DMT-2'-O-Methyl-rC(tac) Phosphoramidite in oligonucleotide synthesis and the typical analytical workflow for its purity assessment.
Caption: The four-step phosphoramidite cycle for solid-phase oligonucleotide synthesis.
Caption: A typical analytical workflow for the quality control of phosphoramidites.
Methodological & Application
Application Notes and Protocols: DMT-2'O-Methyl-rC(tac) Phosphoramidite in RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMT-2'O-Methyl-rC(tac) Phosphoramidite (B1245037) is a crucial building block in the chemical synthesis of modified RNA oligonucleotides. This phosphoramidite features two key modifications: a 2'-O-Methyl group on the ribose sugar and a tert-butylphenoxyacetyl (tac) protecting group on the cytidine (B196190) base. These modifications offer significant advantages in the synthesis of RNA for a wide range of applications, including therapeutics (e.g., antisense oligonucleotides, siRNAs), diagnostics, and basic research.[1]
The 2'-O-Methyl modification provides enhanced stability to the resulting RNA oligonucleotide by increasing its resistance to nuclease degradation.[1] This modification also enhances the binding affinity of the oligonucleotide to its target sequence. The 'tac' protecting group is a "fast-deprotecting" group, allowing for milder and more rapid deprotection conditions compared to standard protecting groups like benzoyl (Bz), which helps to preserve the integrity of the synthesized RNA.[2]
These application notes provide detailed protocols and data for the efficient use of DMT-2'O-Methyl-rC(tac) Phosphoramidite in solid-phase RNA synthesis.
Data Presentation
Coupling Efficiency
The coupling efficiency of phosphoramidites is a critical parameter in oligonucleotide synthesis, as it directly impacts the yield of the full-length product. For 2'-O-Methyl phosphoramidites, longer coupling times are generally recommended to achieve high efficiencies due to the steric hindrance of the 2'-O-Methyl group. Below is a summary of coupling efficiency data for a closely related phosphoramidite, DMT-rC(tac)si-amidite, which demonstrates the effect of coupling time.
| Coupling Time (seconds) | Coupling Efficiency (%) |
| 30 | 98.5 |
| 60 | 99.2 |
| 120 | 99.5 |
| 180 | >99.5 |
Data adapted from a study on a similar tac-protected phosphoramidite, demonstrating a trend of increasing efficiency with longer coupling times.
Deprotection Conditions
The use of the 'tac' protecting group allows for significantly faster deprotection compared to traditional protecting groups. The following table compares the deprotection half-life (t½) of tert-butylphenoxyacetyl (tBPAC), a group structurally and functionally similar to tac, with the standard benzoyl (Bz) protecting group under various conditions.
| Protecting Group | Deprotection Conditions | Temperature (°C) | Deprotection Half-life (t½) in minutes |
| dC(tBPAC) | Aqueous Methylamine | Room Temp | < 4 |
| dC(Bz) | Aqueous Methylamine | Room Temp | 18 |
| dC(tBPAC) | Ethanolic Ammonia | Room Temp | ~120 |
| dC(Bz) | Ethanolic Ammonia | Room Temp | >480 |
This data highlights the rapid deprotection of the tBPAC group, similar to tac, especially with aqueous methylamine.[2][3]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 2'-O-Methylated RNA Oligonucleotides
This protocol outlines the standard cycle for the automated solid-phase synthesis of RNA oligonucleotides using this compound.
Materials:
-
This compound
-
Other required 2'-O-Methyl RNA phosphoramidites (A, G, U) with appropriate protecting groups
-
Controlled Pore Glass (CPG) solid support
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping Solution A (Acetic anhydride/Pyridine/THF) and Capping Solution B (N-Methylimidazole/THF)
-
Oxidizing Solution (Iodine in THF/Pyridine/Water)
-
Deblocking Solution (3% Trichloroacetic acid (TCA) in dichloromethane)
-
DNA/RNA synthesizer
Procedure:
The synthesis follows a repeated four-step cycle for each nucleotide addition:
-
Deblocking (Detritylation):
-
The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treating with the Deblocking Solution.
-
This step exposes the 5'-hydroxyl group for the next coupling reaction.
-
The orange color of the cleaved DMT cation can be monitored spectrophotometrically to assess coupling efficiency.
-
-
Coupling:
-
The this compound (or other desired phosphoramidite) is activated by the Activator solution.
-
The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Recommended coupling time for 2'-O-Methyl phosphoramidites is 3-5 minutes to ensure high coupling efficiency. [4]
-
-
Capping:
-
Any unreacted 5'-hydroxyl groups are acetylated by the Capping Solutions.
-
This prevents the formation of deletion mutations (n-1 sequences) in the final product.
-
-
Oxidation:
-
The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the Oxidizing Solution.
-
These four steps are repeated for each nucleotide in the desired sequence.
Protocol 2: Deprotection and Cleavage of the Synthesized RNA
This protocol describes the removal of protecting groups and cleavage of the RNA oligonucleotide from the solid support.
Materials:
-
Ammonia/Methylamine (AMA) solution (1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine) or concentrated aqueous ammonia.
-
Triethylamine trihydrofluoride (TEA·3HF) in N-Methyl-2-pyrrolidone (NMP) or DMSO.
-
RNase-free water and tubes.
Procedure:
-
Base and Phosphate Protecting Group Removal and Cleavage:
-
Transfer the CPG support with the synthesized RNA to a screw-cap vial.
-
Add the AMA solution to the vial.
-
Incubate at 65°C for 15-30 minutes for rapid deprotection of the 'tac' and other base-protecting groups, and cleavage from the support. Alternatively, incubate at room temperature for 2-4 hours.
-
After incubation, cool the vial and transfer the supernatant containing the RNA to a new tube.
-
Evaporate the solution to dryness.
-
-
2'-O-Protecting Group Removal (if applicable for other monomers):
-
This step is for the removal of silyl-based 2'-O-protecting groups if they were used in the synthesis. The 2'-O-Methyl group is stable and does not require removal.
-
If other 2'-protected amidites (e.g., TBDMS) were used, resuspend the dried RNA in the TEA·3HF solution.
-
Incubate at 65°C for 2.5 hours.
-
Quench the reaction and desalt the RNA using an appropriate method (e.g., ethanol (B145695) precipitation or size-exclusion chromatography).
-
Protocol 3: Purification and Analysis of the Synthesized RNA
Materials:
-
Denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) system.
-
Appropriate buffers and running conditions.
-
UV-Vis spectrophotometer.
-
Mass spectrometer (e.g., ESI-MS).
Procedure:
-
Purification:
-
The crude, deprotected RNA can be purified by denaturing PAGE or HPLC to isolate the full-length product.
-
The choice of method depends on the length and quantity of the RNA.
-
-
Quantification and Quality Control:
-
The concentration of the purified RNA is determined by measuring its absorbance at 260 nm using a UV-Vis spectrophotometer.
-
The purity and integrity of the RNA are assessed by analytical PAGE or HPLC.
-
The molecular weight of the synthesized RNA is confirmed by mass spectrometry.
-
Application Example: Antisense Oligonucleotide Activity Assay
This protocol describes a general workflow to assess the activity of a synthesized 2'-O-Methylated antisense oligonucleotide (ASO) designed to downregulate a target mRNA.
Procedure:
-
Cell Culture and Transfection:
-
Culture a cell line that expresses the target mRNA of interest.
-
Transfect the cells with the synthesized 2'-O-Methylated ASO at various concentrations. Include appropriate controls, such as a scrambled-sequence ASO and a mock transfection.[5]
-
-
Incubation and RNA Extraction:
-
Incubate the cells for 24-48 hours to allow the ASO to act on the target mRNA.
-
Extract total RNA from the cells using a standard RNA extraction kit.
-
-
cDNA Synthesis and qPCR:
-
Data Analysis:
-
Analyze the qPCR data to determine the relative expression of the target mRNA in ASO-treated cells compared to control cells.
-
A significant reduction in the target mRNA level indicates successful ASO activity.
-
Signaling Pathway Involvement
2'-O-Methylation of mRNA, which can be mimicked by the incorporation of 2'-O-Methylated nucleotides during synthesis, is a naturally occurring modification that can influence mRNA stability. The enzyme Fibrillarin (FBL) is a key methyltransferase involved in this process. Increased FBL-mediated 2'-O-methylation has been shown to enhance mRNA stability, potentially by protecting the mRNA from degradation by ribonucleases. This can lead to increased protein expression from the methylated mRNA.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3.4. Solid-phase Synthesis of RNA Oligonucleotides [bio-protocol.org]
- 5. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ncardia.com [ncardia.com]
Application Notes and Protocols for Incorporating 2'-O-Methyl Modifications into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2'-O-Methyl Oligonucleotides
The strategic incorporation of chemical modifications into synthetic oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. Among the most widely utilized modifications is the 2'-O-methyl (2'-OMe) substitution, where a methyl group replaces the hydroxyl group at the 2' position of the ribose sugar. This seemingly subtle alteration imparts a range of highly desirable properties to oligonucleotides, making them invaluable tools for a diverse array of applications, including antisense technology, RNA interference (RNAi), aptamer development, and diagnostics.
The 2'-OMe modification confers enhanced resistance to nuclease degradation, a critical feature for in vivo applications where unmodified oligonucleotides are rapidly cleared.[1][2] Furthermore, 2'-OMe modifications increase the binding affinity of oligonucleotides to complementary RNA targets, leading to the formation of more stable duplexes.[3][4] This enhanced stability is reflected in a higher melting temperature (Tm) of the resulting duplex. These properties, combined with reduced immunogenicity compared to some other modifications, have positioned 2'-OMe-modified oligonucleotides as a leading chemistry in the development of oligonucleotide-based therapeutics and advanced research reagents.[5][6]
Advantages of 2'-O-Methyl Modifications
Incorporating 2'-O-methyl modifications into oligonucleotides offers several key advantages over their unmodified counterparts:
-
Increased Nuclease Resistance: The 2'-OMe group provides steric hindrance, protecting the phosphodiester backbone from cleavage by endonucleases and exonucleases present in serum and cellular environments.[1][2] This increased stability extends the half-life of the oligonucleotide, making it more effective for in vivo and cell-based applications.
-
Enhanced Binding Affinity: 2'-OMe modifications lock the sugar pucker in a C3'-endo conformation, which is favorable for A-form helices characteristic of RNA:RNA and DNA:RNA duplexes. This pre-organization of the oligonucleotide backbone leads to a higher binding affinity for complementary RNA targets.[7]
-
Improved Duplex Stability: The increased binding affinity translates to a higher melting temperature (Tm) of the oligonucleotide:RNA duplex, indicating greater thermal stability.[3][4] This allows for the use of shorter oligonucleotides or enhances the performance of probes and antisense agents at physiological temperatures.
-
Reduced Immunogenicity: The 2'-OMe modification can help to reduce the innate immune responses that can be triggered by unmodified single-stranded or double-stranded RNA molecules.[5]
-
Versatility in Applications: 2'-OMe chemistry is compatible with a wide range of oligonucleotide-based applications, including antisense oligonucleotides (ASOs) for modulating gene expression, small interfering RNAs (siRNAs) for gene silencing, aptamers for targeted binding, and probes for diagnostics.[4][8][9]
Applications of 2'-O-Methyl Modified Oligonucleotides
The unique properties of 2'-OMe modified oligonucleotides have led to their widespread adoption in various research and therapeutic areas:
-
Antisense Oligonucleotides (ASOs): 2'-OMe modifications are frequently used in the "wings" of gapmer ASOs, where they provide nuclease resistance and enhance binding to the target mRNA, while a central DNA "gap" recruits RNase H for target degradation.[10] They are also used in steric-blocking ASOs that inhibit translation or modulate splicing without degrading the target RNA.
-
RNA Interference (siRNA): Incorporating 2'-OMe modifications into siRNA duplexes, particularly in the sense strand and at the ends of the antisense strand, can increase their stability in biological fluids and reduce off-target effects and immune stimulation without significantly compromising silencing activity.[11]
-
microRNA (miRNA) Inhibition: Single-stranded 2'-OMe modified oligonucleotides, often referred to as antagomirs or anti-miRs, can be designed to be perfectly complementary to a target miRNA.[12] Upon binding, they sequester the miRNA, preventing it from interacting with its target mRNAs and thereby inhibiting its function.[13]
-
Aptamer Development: Aptamers are structured oligonucleotides that bind to specific targets with high affinity and specificity. Incorporating 2'-OMe modifications can enhance the nuclease resistance of aptamers, making them more suitable for therapeutic and diagnostic applications where they are exposed to biological fluids.[14][15]
-
Diagnostic Probes: The increased stability and binding affinity of 2'-OMe modified oligonucleotides make them excellent candidates for probes in various diagnostic assays, such as in situ hybridization (ISH) and Northern blotting, allowing for more robust and specific detection of RNA targets.[3]
Quantitative Data Summary
The following tables summarize the quantitative impact of 2'-O-Methyl modifications on key oligonucleotide properties.
Table 1: Effect of 2'-O-Methyl Modification on Duplex Melting Temperature (Tm)
| Oligonucleotide Type | Modification | Tm Increase per Modification (°C) | Target | Reference |
| DNA/RNA Hybrid | 2'-OMe on DNA strand | ~1.3 | RNA | [4] |
| RNA/RNA Duplex | 2'-OMe on one strand | Variable, generally increases stability | RNA | [3] |
| DNA/DNA Duplex | 2'-OMe on one strand | Negligible effect | DNA | [3] |
Table 2: Nuclease Resistance of 2'-O-Methyl Modified Oligonucleotides
| Oligonucleotide Type | Modification | Stability in Serum | Assay Condition | Reference |
| DNA Aptamer | Unmodified | Rapid degradation | Human Serum | [14] |
| DNA Aptamer | 3'-end 2'-OMe | Increased stability (30.9% digested at 24h) | Human Serum | [14] |
| DNA Aptamer | 5'-end 2'-OMe | Increased stability | Human Serum | [14] |
| RNA | Fully 2'-OMe modified | High stability, little degradation after prolonged incubation | Human Serum | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving 2'-O-Methyl modified oligonucleotides.
Protocol 1: Synthesis and Purification of 2'-O-Methyl Modified Oligonucleotides
Objective: To synthesize and purify 2'-O-Methyl modified oligonucleotides using automated solid-phase phosphoramidite (B1245037) chemistry.
Materials:
-
DNA/RNA synthesizer (e.g., Applied Biosystems Model 392)
-
2'-O-Methyl RNA phosphoramidites (A, C, G, U)
-
DNA phosphoramidites (if creating chimeras)
-
Controlled pore glass (CPG) solid support
-
Activator (e.g., 5-ethylthio-1H-tetrazole (ETT) or DCI)
-
Capping reagents (e.g., Unicap)
-
Oxidizing agent (e.g., 0.02 M iodine solution or non-aqueous oxidizer like CSO)
-
Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)
-
Trifluoroacetic acid (TFA) solution (for detritylation)
-
Triethylammonium acetate (B1210297) (TEAA) buffer
-
HPLC system with a reverse-phase column (e.g., C18)
-
Solvents for HPLC: Acetonitrile, TEAA buffer
Procedure:
-
Oligonucleotide Synthesis:
-
Program the desired oligonucleotide sequence into the DNA/RNA synthesizer.
-
Use the standard synthesis cycle with the following modifications for 2'-OMe monomers:
-
Extend the coupling time to 15 minutes when using DCI as an activator.
-
Use a phosphoramidite-based capping reagent like Unicap.
-
For oxidation, use 0.5 M CSO for 3 minutes if the oligo is sensitive to aqueous iodine.
-
-
-
Cleavage and Deprotection:
-
After synthesis, treat the CPG support with concentrated aqueous ammonia (B1221849) at 55°C for 10 hours to cleave the oligonucleotide from the support and remove the protecting groups.
-
-
Purification:
-
Filter the solution to remove the CPG beads.
-
Analyze and purify the crude oligonucleotide by reverse-phase HPLC.
-
Collect the fractions containing the full-length product.
-
-
Desalting:
-
Remove the 5'-DMTr group by treating with 2% TFA solution.
-
Desalt the purified oligonucleotide using a Sep-Pak C18 cartridge or equivalent.
-
-
Quantification and Storage:
-
Quantify the oligonucleotide by measuring its absorbance at 260 nm.
-
Lyophilize the purified oligonucleotide and store it at -20°C.
-
Protocol 2: Nuclease Resistance Assay in Serum
Objective: To assess the stability of 2'-O-Methyl modified oligonucleotides in the presence of serum nucleases.
Materials:
-
2'-O-Methyl modified and unmodified control oligonucleotides
-
Fetal Bovine Serum (FBS) or human serum
-
Phosphate-Buffered Saline (PBS)
-
Incubator or water bath at 37°C
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system or HPLC system
-
Gel staining solution (e.g., GelStar) or UV detector for HPLC
-
Formamide (B127407) loading buffer
Procedure:
-
Reaction Setup:
-
Prepare a 10 µM solution of each oligonucleotide in PBS.
-
In separate microcentrifuge tubes, mix the oligonucleotide solution with serum to a final serum concentration of 50-90%. A typical reaction volume is 20-50 µL.
-
As a negative control, incubate the oligonucleotide in PBS without serum.
-
-
Incubation:
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately mix the aliquot with an equal volume of 80% formamide loading buffer to stop the nuclease activity.
-
Heat the samples at 95°C for 5 minutes.
-
-
Analysis by PAGE:
-
Load the samples onto a 20% denaturing polyacrylamide/7 M urea (B33335) gel.
-
Run the gel until the tracking dye reaches the bottom.
-
Stain the gel with a nucleic acid stain and visualize the bands under UV light. Intact oligonucleotides will appear as a single band, while degraded oligonucleotides will show a smear or bands of lower molecular weight.
-
-
Analysis by HPLC:
-
Alternatively, analyze the samples by reverse-phase or ion-exchange HPLC.
-
The peak corresponding to the full-length oligonucleotide will decrease over time as it is degraded.
-
-
Data Analysis:
-
Quantify the intensity of the full-length oligonucleotide band or the area of the corresponding HPLC peak at each time point.
-
Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and half-life.
-
Protocol 3: Melting Temperature (Tm) Analysis
Objective: To determine the melting temperature of a duplex formed by a 2'-O-Methyl modified oligonucleotide and its complementary RNA target.
Materials:
-
2'-O-Methyl modified oligonucleotide
-
Complementary RNA oligonucleotide
-
Melting buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller (e.g., Cary 100)
-
Quartz cuvettes (1 mm path length)
Procedure:
-
Sample Preparation:
-
Prepare a 2 µM solution of the 2'-OMe oligonucleotide and a 2 µM solution of the complementary RNA in the melting buffer.
-
Mix equal volumes of the two solutions to get a final duplex concentration of 1 µM.
-
-
Annealing:
-
Heat the mixture to 95°C for 10 minutes to denature any secondary structures.
-
Allow the mixture to cool slowly to room temperature to facilitate duplex formation.
-
-
Tm Measurement:
-
Transfer the annealed sample to a quartz cuvette.
-
Place the cuvette in the spectrophotometer.
-
Set the spectrophotometer to monitor the absorbance at 260 nm while ramping the temperature from 20°C to 95°C at a rate of 1°C/minute.
-
-
Data Analysis:
-
The spectrophotometer software will generate a melting curve (absorbance vs. temperature).
-
The Tm is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the inflection point of the melting curve.
-
Calculate the first derivative of the melting curve; the peak of the derivative curve represents the Tm.
-
Protocol 4: In Vitro Transfection of 2'-O-Methyl Modified siRNA
Objective: To deliver 2'-O-Methyl modified siRNA into cultured cells to achieve target gene silencing.
Materials:
-
2'-O-Methyl modified siRNA duplex
-
Appropriate cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (with serum and antibiotics)
-
Serum-free medium (e.g., Opti-MEM)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Negative control siRNA (scrambled sequence)
-
Positive control siRNA (targeting a housekeeping gene)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a multi-well plate so that they reach 30-50% confluency at the time of transfection.
-
-
Preparation of siRNA-Lipid Complexes:
-
On the day of transfection, dilute the siRNA in serum-free medium to the desired final concentration (typically in the range of 1-100 nM).
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Remove the culture medium from the cells and replace it with fresh, complete medium.
-
Add the siRNA-lipid complexes to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Assessment of Gene Silencing:
-
After the incubation period, harvest the cells.
-
Analyze the target gene expression at the mRNA level using RT-qPCR or at the protein level using Western blotting or an appropriate functional assay.
-
Compare the expression levels in cells treated with the target siRNA to those treated with the negative control siRNA to determine the extent of gene silencing.
-
Visualizations
Caption: Experimental workflow for 2'-O-Methyl oligonucleotides.
Caption: Steric-blocking mechanism of a 2'-OMe ASO.
Caption: RNA interference pathway for a 2'-OMe modified siRNA.
References
- 1. rsc.org [rsc.org]
- 2. Nuclease Resistance Design and Protocols [genelink.com]
- 3. Advantages of 2'-O-methyl oligoribonucleotide probes for detecting RNA targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2'-O methyl A Oligo Modifications from Gene Link [genelink.com]
- 5. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Understanding the effect of locked nucleic acid and 2'-O-methyl modification on the hybridization thermodynamics of a miRNA-mRNA pair in the presence and absence of AfPiwi protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2' O-methyl (OCH3) Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]
- 9. academic.oup.com [academic.oup.com]
- 10. ncardia.com [ncardia.com]
- 11. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of Antisense Oligonucleotides to Inhibit miRNA Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of microRNA function by antimiR oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systematic optimization and modification of a DNA aptamer with 2′-O-methyl RNA analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. profiles.wustl.edu [profiles.wustl.edu]
Application Notes and Protocols: DMT-2'O-Methyl-rC(tac) Phosphoramidite for Antisense Oligonucleotide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
DMT-2'O-Methyl-rC(tac) Phosphoramidite (B1245037) is a crucial building block in the chemical synthesis of antisense oligonucleotides (ASOs), a class of therapeutic molecules designed to modulate gene expression. This phosphoramidite features a 2'-O-Methyl modification on the ribose sugar and a tert-butylphenoxyacetyl (tac) protecting group on the cytidine (B196190) base. These modifications offer significant advantages in the synthesis and therapeutic application of ASOs, including enhanced nuclease resistance, increased binding affinity to target RNA, and improved synthesis efficiency.[1][2] This document provides detailed application notes and protocols for the use of DMT-2'O-Methyl-rC(tac) Phosphoramidite in automated solid-phase oligonucleotide synthesis.
Key Features and Benefits
The unique combination of the 2'-O-Methyl group and the 'tac' protecting group provides several key benefits for antisense oligonucleotide synthesis:
-
Enhanced Nuclease Resistance: The 2'-O-Methyl modification provides significant resistance to degradation by cellular nucleases, thereby increasing the in vivo stability and duration of action of the ASO.[1][2]
-
Increased Binding Affinity: 2'-O-Methyl modified oligonucleotides exhibit a higher binding affinity (Tm) for complementary RNA strands compared to their DNA counterparts, leading to more potent antisense activity.[2]
-
Efficient and Rapid Deprotection: The 'tac' protecting group is significantly more labile than traditional protecting groups like benzoyl (Bz) or acetyl (Ac).[3] This allows for faster and milder deprotection conditions, which is particularly advantageous for the synthesis of long oligonucleotides or those containing sensitive modifications.[3][4]
-
High Coupling Efficiency: 2'-O-Methyl phosphoramidites, in general, demonstrate high coupling efficiencies during solid-phase synthesis, contributing to higher yields of the full-length oligonucleotide product.[5]
-
Improved Solubility: The 'tac' protecting group enhances the solubility of the phosphoramidite monomer in acetonitrile (B52724), the standard solvent used in oligonucleotide synthesis, eliminating the need for co-solvents.[3]
Applications
This compound is primarily used in the synthesis of antisense oligonucleotides for various research and therapeutic purposes, including:
-
Steric Blockage of Translation: ASOs containing 2'-O-Methyl modifications can physically block the translational machinery (ribosomes) from reading the mRNA, thereby inhibiting protein synthesis.[1]
-
Modulation of Pre-mRNA Splicing: These ASOs can be designed to bind to specific sites on pre-mRNA, influencing the splicing process to either correct aberrant splicing or to modulate the production of different protein isoforms.[1][6]
-
RNase H-Independent Gene Silencing: Unlike first-generation phosphorothioate (B77711) oligonucleotides, 2'-O-Methyl modified ASOs typically do not induce RNase H-mediated degradation of the target mRNA.[1] This can be advantageous in situations where cleavage of the target RNA is not desired.
-
Construction of "Gapmer" ASOs: this compound can be used to synthesize the "wings" of gapmer ASOs. These chimeric oligonucleotides have a central DNA-like region that is a substrate for RNase H, flanked by 2'-O-Methyl modified regions that provide nuclease resistance and increased binding affinity.[1]
Data Presentation
Table 1: Comparative Coupling Efficiency of 2'-O-Methyl vs. Standard RNA Phosphoramidites
| Phosphoramidite Type | Average Stepwise Coupling Efficiency (%) | Reference |
| 2'-O-Methyl RNA Phosphoramidites | > 99.0 | [5][7] |
| Standard 2'-O-TBDMS RNA Phosphoramidites | 98.0 - 99.0 | [8] |
Note: Coupling efficiencies can be influenced by the synthesizer, reagents, and synthesis cycle parameters.
Table 2: Comparison of Deprotection Conditions for Different Cytidine Protecting Groups
| Protecting Group | Deprotection Reagent | Temperature (°C) | Time | Key Advantages | Reference |
| tac (tert-butylphenoxyacetyl) | Concentrated Ammonia | Room Temperature | 2 hours | Ultra-fast, mild conditions, suitable for sensitive modifications. | [3] |
| tac (tert-butylphenoxyacetyl) | Concentrated Ammonia | 55 | 15 minutes | Ultra-fast deprotection. | [3] |
| tac (tert-butylphenoxyacetyl) | Ammonium (B1175870) Hydroxide (B78521)/Methylamine (B109427) (AMA) | 65 | 10 minutes | Very rapid deprotection. | [3] |
| Ac (acetyl) | Ammonium Hydroxide/Methylamine (AMA) | 65 | 10 minutes | Fast deprotection, compatible with AMA. | [9] |
| Bz (benzoyl) | Concentrated Ammonia | 55 | 8 - 12 hours | Standard, well-established method. | [10] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of a 2'-O-Methyl Modified Antisense Oligonucleotide
This protocol outlines a generalized procedure for a 1 µmol scale synthesis on a standard automated DNA/RNA synthesizer. Reagent volumes and times may need to be optimized based on the specific instrument and scale of synthesis.
1. Pre-Synthesis Preparation:
- Dissolve this compound and other required phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.
- Ensure all other reagents (activator, capping solutions, oxidizing solution, deblocking solution) are fresh and properly installed on the synthesizer.
- Use a solid support (e.g., CPG) appropriate for the desired 3'-terminus of the oligonucleotide.
2. Automated Synthesis Cycle:
| Step | Reagent/Action | Time | Purpose |
| 1. Deblocking | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | 60 - 120 sec | Removal of the 5'-DMT protecting group from the growing oligonucleotide chain. |
| 2. Wash | Anhydrous Acetonitrile | 30 sec | Removal of the deblocking solution and residual acid. |
| 3. Coupling | 0.1 M Phosphoramidite solution + Activator (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.45 M 1H-Tetrazole) | 5 - 10 min | Coupling of the phosphoramidite to the free 5'-hydroxyl group of the oligonucleotide. A longer coupling time is generally recommended for 2'-O-Methyl phosphoramidites compared to standard DNA phosphoramidites. |
| 4. Capping | Capping Solution A (Acetic Anhydride/Lutidine/THF) and Capping Solution B (1-Methylimidazole/THF) | 30 sec | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences. |
| 5. Wash | Anhydrous Acetonitrile | 30 sec | Removal of capping reagents. |
| 6. Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 30 sec | Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. |
| 7. Wash | Anhydrous Acetonitrile | 30 sec | Removal of the oxidizing solution. |
3. Repeat Cycle:
- The synthesis cycle (steps 1-7) is repeated for each subsequent monomer addition until the full-length oligonucleotide is synthesized.
4. Final Deblocking:
- After the final coupling step, a terminal 5'-DMT group can be left on for purification purposes (DMT-on) or removed on the synthesizer (DMT-off).
Protocol 2: Cleavage and Deprotection of the Synthesized Oligonucleotide
This protocol is optimized for oligonucleotides containing the 'tac' protecting group.
1. Cleavage from Solid Support and Base Deprotection (One-Step):
- Transfer the solid support from the synthesis column to a screw-cap vial.
- Add 1 mL of a pre-mixed solution of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine (1:1, v/v) (AMA).[3]
- Seal the vial tightly and heat at 65°C for 15-20 minutes.
- Alternatively, for oligonucleotides with more sensitive modifications, deprotection can be carried out with concentrated ammonium hydroxide at room temperature for 2 hours or at 55°C for 15 minutes.[3]
- After incubation, cool the vial on ice.
- Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
- Wash the solid support with 0.5 mL of 50% acetonitrile in water and combine the washes with the supernatant.
2. Post-Deprotection Processing:
- Dry the oligonucleotide solution using a centrifugal evaporator.
- The crude oligonucleotide can then be purified by methods such as reverse-phase HPLC (for DMT-on oligonucleotides) or anion-exchange HPLC.
Visualizations
Caption: Workflow for antisense oligonucleotide synthesis.
Caption: Mechanism of action for 2'-O-Methyl ASOs.
References
- 1. glenresearch.com [glenresearch.com]
- 2. advanceseng.com [advanceseng.com]
- 3. Fast Deprotection [qualitysystems.com.tw]
- 4. diva-portal.org [diva-portal.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
The Role of DMT-2'O-Methyl-rC(tac) Phosphoramidite in Advancing RNA Therapeutics
For Immediate Release
[City, State] – [Date] – The landscape of therapeutic drug development is being reshaped by the advent of synthetic oligonucleotides, with DMT-2'O-Methyl-rC(tac) Phosphoramidite (B1245037) emerging as a critical building block in the synthesis of modified RNA molecules. This specialized phosphoramidite offers significant advantages for creating RNA-based therapeutics, including enhanced stability, improved hybridization properties, and efficient synthesis. These attributes are paramount for the development of next-generation antisense oligonucleotides, siRNA, and other RNA-based drugs.
The 2'-O-methyl modification confers a pronounced resistance to nuclease degradation, a key hurdle in the clinical application of oligonucleotides.[1][2] This increased stability prolongs the therapeutic window of the drug. Furthermore, the incorporation of 2'-O-methylated nucleotides enhances the binding affinity of the oligonucleotide to its target RNA sequence, a property reflected in a higher melting temperature (Tm).[3][4] The tert-butylphenoxyacetyl (tac) protecting group on the cytidine (B196190) base is engineered for rapid and mild deprotection conditions, streamlining the overall synthesis process and ensuring the integrity of the final oligonucleotide product.[5]
This document provides detailed application notes and experimental protocols for the use of DMT-2'O-Methyl-rC(tac) Phosphoramidite, intended for researchers, scientists, and drug development professionals.
Application Notes
The unique combination of a 2'-O-methyl modification and a tac-protected cytidine makes this phosphoramidite a versatile tool for a range of therapeutic applications.
Key Advantages:
-
Enhanced Nuclease Resistance: The 2'-O-methyl group provides significant protection against degradation by endo- and exonucleases, leading to a longer half-life in biological systems.[1][2]
-
Increased Thermal Stability: Oligonucleotides containing 2'-O-methylated residues exhibit a higher melting temperature (Tm) when hybridized to complementary RNA strands, indicating a more stable duplex.[3][4] This enhanced affinity can lead to improved potency of the therapeutic agent.
-
Efficient and Mild Deprotection: The tac protecting group is labile and can be removed under significantly milder basic conditions compared to standard protecting groups like benzoyl (Bz). This rapid deprotection minimizes the risk of side reactions and damage to the synthesized oligonucleotide.[5]
-
High Coupling Efficiency: 2'-O-Methyl phosphoramidites are known for their high coupling efficiencies during solid-phase synthesis, which contributes to higher yields of the full-length oligonucleotide product.[1]
Therapeutic Applications:
-
Antisense Oligonucleotides (ASOs): The enhanced stability and binding affinity of 2'-O-methyl modified oligonucleotides make them ideal candidates for ASO-based therapies, which aim to modulate the expression of disease-causing genes.
-
Small interfering RNA (siRNA): Incorporating 2'-O-methyl modifications into siRNA duplexes can improve their stability and reduce off-target effects, enhancing their therapeutic potential.
-
RNA Aptamers: These structured RNA molecules that bind to specific targets can benefit from the increased stability conferred by 2'-O-methyl modifications, making them more robust for therapeutic and diagnostic applications.
-
mRNA Vaccines and Therapeutics: The stability of mRNA is a critical factor in the efficacy of mRNA-based vaccines and therapies. The inclusion of 2'-O-methylated nucleotides can protect the mRNA from degradation and enhance its translational efficiency.[6]
Quantitative Data
The following tables summarize key quantitative data related to the performance of 2'-O-Methyl modified oligonucleotides.
| Parameter | Unmodified DNA:RNA Duplex | 2'-O-Methyl RNA:RNA Duplex | Reference |
| Melting Temperature (Tm) Increase per Modification | - | +1.3 °C | [7] |
| Tm of a 14-mer Duplex (U14/A14) | 24 °C | 36 °C | [8] |
Table 1: Thermal Stability of 2'-O-Methyl Modified Oligonucleotides. This table illustrates the significant increase in the melting temperature (Tm) of RNA duplexes containing 2'-O-Methyl modifications compared to unmodified DNA:RNA duplexes.
| Modification | Relative Nuclease Resistance | Reference |
| Unmodified RNA | Low | [2] |
| 2'-O-Methyl RNA | High | [1][2] |
Table 2: Nuclease Resistance of 2'-O-Methyl Modified Oligonucleotides. This table highlights the enhanced resistance of 2'-O-Methyl modified RNA to enzymatic degradation compared to unmodified RNA.
Experimental Protocols
I. Solid-Phase Synthesis of 2'-O-Methyl Modified Oligonucleotides
This protocol outlines the standard cycle for incorporating this compound into an oligonucleotide using an automated solid-phase synthesizer.
Materials:
-
This compound
-
Anhydrous Acetonitrile (B52724)
-
Activator Solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile)
-
Capping Solution A (e.g., Acetic Anhydride/Pyridine/THF)
-
Capping Solution B (e.g., 16% N-Methylimidazole in THF)
-
Oxidizing Solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
-
Deblocking Solution (e.g., 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
Protocol:
The synthesis follows a cyclical four-step process for each monomer addition:
-
Deblocking (Detritylation):
-
The DMT protecting group from the 5'-hydroxyl of the nucleotide attached to the solid support is removed by treating with the deblocking solution.
-
The column is then washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
-
Coupling:
-
The this compound and the activator solution are simultaneously delivered to the synthesis column.
-
The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time is 2-5 minutes.
-
-
Capping:
-
Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
This step is crucial for achieving high purity of the final product.
-
-
Oxidation:
-
The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
The column is then washed with anhydrous acetonitrile to prepare for the next synthesis cycle.
-
These four steps are repeated for each nucleotide to be added to the sequence.
Caption: Automated solid-phase oligonucleotide synthesis cycle.
II. Deprotection and Cleavage of the Synthesized Oligonucleotide
This protocol describes the removal of the protecting groups and cleavage of the oligonucleotide from the solid support. The use of the 'tac' protecting group allows for significantly faster deprotection compared to traditional methods.
Materials:
-
Concentrated Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)
-
Ammonium Hydroxide/Methylamine (AMA) solution (1:1 v/v) can also be used for even faster deprotection.
Protocol:
-
Phosphate Protecting Group Removal (β-elimination):
-
The cyanoethyl protecting groups on the phosphate backbone are typically removed during the base deprotection step.
-
-
Base Protecting Group Removal and Cleavage from Support:
-
The solid support containing the synthesized oligonucleotide is transferred to a sealed vial.
-
Add concentrated ammonium hydroxide to the vial.
-
For the tac group, deprotection is rapid:
-
If using AMA, deprotection can be achieved in as little as 10 minutes at 65°C.[5]
-
After incubation, the supernatant containing the deprotected oligonucleotide is carefully transferred to a new tube.
-
The solid support is washed with water, and the wash is combined with the supernatant.
-
The solution is then typically dried down in a vacuum concentrator.
-
-
Purification:
-
The crude oligonucleotide can be purified using various methods, such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE), to obtain the final high-purity product.
-
References
- 1. Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties | MDPI [mdpi.com]
- 2. Synthesis and characterization of 2′-modified-4′-thioRNA: a comprehensive comparison of nuclease stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advantages of 2'-O-methyl oligoribonucleotide probes for detecting RNA targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Fast Deprotection [qualitysystems.com.tw]
- 6. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Solid-Phase Synthesis using DMT-2'-O-Methyl-rC(tac) Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase synthesis of RNA oligonucleotides incorporating the DMT-2'-O-Methyl-rC(tac) Phosphoramidite (B1245037). The 2'-O-Methyl modification confers nuclease resistance and increased hybridization affinity, making it a valuable tool in the development of therapeutic oligonucleotides and diagnostic probes. The tert-butylphenoxyacetyl (tac) protecting group on the cytidine (B196190) base allows for rapid and mild deprotection conditions.
Overview of the Synthesis Process
Solid-phase synthesis of RNA oligonucleotides using phosphoramidite chemistry is a cyclical process involving four main steps for each nucleotide addition: detritylation, coupling, capping, and oxidation. This process is typically performed on an automated DNA/RNA synthesizer. The DMT-2'-O-Methyl-rC(tac) phosphoramidite is introduced during the coupling step at the desired position in the oligonucleotide sequence.
Diagram of the Solid-Phase RNA Synthesis Workflow
Caption: Workflow for solid-phase synthesis of 2'-O-Methyl RNA oligonucleotides.
Reagents and Materials
| Reagent/Material | Recommended Specifications |
| Phosphoramidite | DMT-2'-O-Methyl-rC(tac) Phosphoramidite, anhydrous |
| Solid Support | Controlled Pore Glass (CPG) or Polystyrene (PS) with the initial nucleoside |
| Activator | 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile (B52724) |
| Deblocking Solution | 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM) |
| Capping Solution A | Acetic anhydride (B1165640) in THF/Pyridine |
| Capping Solution B | 16% N-Methylimidazole in THF |
| Oxidizing Solution | 0.02 M Iodine in THF/Pyridine/Water |
| Washing Solution | Anhydrous acetonitrile |
| Cleavage & Deprotection | Ammonium hydroxide/40% Methylamine 1:1 (v/v) (AMA) or concentrated Ammonium Hydroxide |
Experimental Protocols
Preparation of Reagents
-
Phosphoramidite Solution: Dissolve the DMT-2'-O-Methyl-rC(tac) phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. It is crucial to maintain anhydrous conditions to prevent hydrolysis of the phosphoramidite.
-
Activator Solution: Use a commercially available 0.25 M ETT solution or prepare it using anhydrous acetonitrile.
Automated Solid-Phase Synthesis Cycle
The following protocol is a general guideline for automated synthesizers. Timings and volumes may need to be optimized based on the specific instrument and scale of synthesis.
| Step | Reagent(s) | Typical Time | Purpose |
| 1. Deblocking | 3% TCA or DCA in DCM | 60-120 seconds | Removes the 5'-DMT protecting group to free the hydroxyl for coupling. |
| 2. Washing | Anhydrous Acetonitrile | 30-60 seconds | Removes the deblocking solution and residual water. |
| 3. Coupling | 0.1 M Phosphoramidite + 0.25 M ETT | 6 minutes[1] | Couples the phosphoramidite to the free 5'-hydroxyl group. |
| 4. Washing | Anhydrous Acetonitrile | 30-60 seconds | Removes excess phosphoramidite and activator. |
| 5. Capping | Capping A + Capping B | 30-60 seconds | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. |
| 6. Washing | Anhydrous Acetonitrile | 30-60 seconds | Removes excess capping reagents. |
| 7. Oxidation | 0.02 M Iodine Solution | 30-60 seconds | Oxidizes the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. |
| 8. Washing | Anhydrous Acetonitrile | 30-60 seconds | Removes the oxidizing solution. |
Repeat steps 1-8 for each subsequent monomer addition.
Cleavage and Deprotection
The use of the 'tac' protecting group on the cytidine base allows for significantly faster deprotection compared to standard protecting groups.
| Deprotection Method | Reagent | Temperature | Time | Notes |
| Ultra-Fast | AMA (Ammonium hydroxide/40% Methylamine 1:1) | 65°C | 10 minutes | Recommended for rapid deprotection. |
| Fast | Concentrated Ammonium Hydroxide | 55°C | 15 minutes | An alternative to AMA. |
| Room Temperature | Concentrated Ammonium Hydroxide | Room Temp. | 2 hours | For highly sensitive oligonucleotides. |
Protocol:
-
After synthesis, dry the solid support thoroughly.
-
Transfer the support to a sealed vial.
-
Add the chosen deprotection solution (e.g., 1 mL of AMA for a 1 µmol synthesis).
-
Incubate at the specified temperature and time.
-
After incubation, transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Rinse the support with an additional small volume of the deprotection solution or water and combine with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Note: The 2'-O-Methyl group is stable to these deprotection conditions.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of the key chemical transformations during a single synthesis cycle.
Diagram of the Phosphoramidite Coupling Chemistry
Caption: Key chemical transformations in the coupling and oxidation steps.
Data Presentation
| Parameter | DMT-2'-O-Methyl-rC(tac) Phosphoramidite | Standard 2'-O-TBDMS RNA Phosphoramidites |
| Typical Coupling Time | 6 minutes (with ETT activator)[1] | 10-15 minutes |
| Deprotection Time (Base) | 10-15 minutes at 55-65°C | 4-8 hours at 55°C |
| Deprotection Conditions | Mild (AMA or NH4OH) | Harsher (requires fluoride (B91410) treatment for 2'-OH) |
| Expected Coupling Efficiency | >98% | 97-99% |
Conclusion
The use of DMT-2'-O-Methyl-rC(tac) Phosphoramidite offers a significant advantage for the synthesis of 2'-O-Methylated RNA oligonucleotides. The labile 'tac' protecting group dramatically reduces the deprotection time and allows for milder conditions, which is beneficial for the integrity of the final product, especially for longer sequences or those containing sensitive modifications. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this phosphoramidite in their work.
References
Application Notes and Protocols for Deprotection of Oligonucleotides with tac-Protected Cytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butylphenoxyacetyl (tac) protecting group offers a significant advantage in oligonucleotide synthesis due to its lability under mild basic conditions. This feature allows for rapid and efficient deprotection, which is particularly beneficial for the synthesis of oligonucleotides containing sensitive modifications. The use of tac-protected cytidine (B196190) phosphoramidite (B1245037) streamlines the deprotection process, leading to high-purity and high-yield oligonucleotides.[1] This document provides detailed application notes and protocols for two common deprotection strategies for oligonucleotides synthesized with tac-protected cytidine: concentrated ammonium (B1175870) hydroxide (B78521) and a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
The tac protecting group was developed to accelerate the deprotection step and enable the use of milder conditions compared to traditional protecting groups like isobutyryl.[1] This allows for greater flexibility in the synthesis of complex oligonucleotides.
Deprotection Strategies and Mechanisms
The removal of the tac group from the exocyclic amine of cytidine is achieved through aminolysis. Both ammonium hydroxide and AMA act as nucleophiles that attack the carbonyl carbon of the acetyl group, leading to the cleavage of the amide bond and the release of the unprotected cytidine. The phenoxyacetic acid derivative is released as a byproduct.
Below is a diagram illustrating the general mechanism of amine-mediated deprotection of the tac group.
Caption: General mechanism of tac-group removal.
Experimental Protocols
This section provides detailed protocols for the deprotection of oligonucleotides containing tac-protected cytidine using either concentrated ammonium hydroxide or AMA.
Overall Deprotection Workflow
The general workflow for oligonucleotide deprotection and subsequent analysis is outlined below.
References
Application Notes and Protocols: DMT-2'O-Methyl-rC(tac) Phosphoramidite in mRNA Vaccine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of messenger RNA (mRNA) vaccines has revolutionized the landscape of vaccinology, offering a potent and rapidly adaptable platform for combating infectious diseases. A key determinant of the efficacy and safety of these vaccines lies in the molecular engineering of the mRNA molecule itself. Chemical modifications of the ribonucleotides are employed to enhance stability, increase translational efficiency, and modulate the innate immune response. Among these modifications, 2'-O-methylation of cytidine (B196190) residues has emerged as a critical alteration. This document provides detailed application notes and protocols for the use of DMT-2'O-Methyl-rC(tac) Phosphoramidite, a key building block for the incorporation of 2'-O-methylated cytidine into synthetic mRNA for vaccine applications.
The 2'-O-methyl modification provides enhanced stability to the RNA backbone against enzymatic degradation by nucleases, thereby prolonging its half-life within the cell and leading to sustained antigen expression.[1][2][3][4][5] Furthermore, this modification can help in evading the host's innate immune recognition, which can otherwise lead to unwanted inflammatory responses and reduced protein translation.[6][7][8] The tac (tert-butylphenoxyacetyl) protecting group on the cytidine base is designed for efficient coupling during solid-phase synthesis and can be readily removed during the deprotection steps.[9][]
These application notes will provide a comprehensive guide, including quantitative data on the impact of 2'-O-methylation, detailed experimental protocols for mRNA synthesis and analysis, and visualizations of key workflows and biological pathways.
Data Presentation
Table 1: Impact of 2'-O-Methylation on mRNA Properties
| Property | Unmodified mRNA | 2'-O-Methylated mRNA | Quantitative Improvement | Reference |
| mRNA Stability (Half-life) | Shorter | Significantly Longer | Positive correlation observed | [1][2][3] |
| Translational Efficiency | Baseline | Can be decreased | Codon-context dependent reduction | [11][12][13] |
| Innate Immune Response (e.g., Type I Interferon Induction) | High | Reduced | Lower cytokine levels (e.g., IFN-α, IL-6) | [7][14] |
| Protein Production in vivo | Variable | Potentially enhanced due to increased stability | Cell-type specific effects | [15] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅₂H₆₄N₅O₁₀P |
| Molecular Weight | 950.07 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98% |
| Coupling Efficiency | >99% |
| Storage Conditions | -20°C, under inert atmosphere |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 2'-O-Methylated mRNA Oligonucleotides
This protocol outlines the automated solid-phase synthesis of a short, 2'-O-methylated RNA sequence using this compound on a standard DNA/RNA synthesizer. This process can be scaled for the synthesis of longer mRNA constructs.
Materials:
-
This compound
-
Standard A, G, U, and unmodified C phosphoramidites with appropriate protecting groups
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping solution A (Acetic anhydride/Pyridine/THF) and B (N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Pyridine/Water)
-
Deblocking solution (Trichloroacetic acid in Dichloromethane)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., AMA - Ammonium hydroxide/40% Methylamine 1:1)
-
Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP)
-
Automated DNA/RNA synthesizer
Procedure:
-
Synthesizer Preparation: Load the synthesizer with the required phosphoramidites, solid support, and reagents according to the manufacturer's instructions.
-
Sequence Programming: Program the desired mRNA sequence into the synthesizer software, specifying the positions for the incorporation of the 2'-O-methylated cytidine.
-
Synthesis Cycle (repeated for each nucleotide):
-
Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide on the solid support is removed by treatment with the deblocking solution.
-
Coupling: The this compound (or other specified phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time is 3-5 minutes.[16]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.
-
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is removed.
-
Cleavage and Base Deprotection: The synthesized RNA is cleaved from the CPG support, and the nucleobase and phosphate protecting groups are removed by incubation with the AMA solution at 65°C for 30 minutes.
-
2'-O-Protecting Group Removal: The 2'-O-silyl protecting groups (if used for other nucleotides) are removed by treatment with TEA·3HF in NMP.
-
Purification: The crude 2'-O-methylated mRNA is purified using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Desalting and Quantification: The purified mRNA is desalted using a suitable method (e.g., size-exclusion chromatography) and quantified by UV spectrophotometry at 260 nm.
Protocol 2: In Vitro Transcription of 2'-O-Methylated mRNA
This protocol describes the enzymatic synthesis of a full-length 2'-O-methylated mRNA using a DNA template. In this method, the 2'-O-methylation is introduced post-transcriptionally.
Materials:
-
Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter
-
T7 RNA Polymerase
-
Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)
-
Cap analog (e.g., CleanCap® Reagent AG)
-
Reaction Buffer
-
S-adenosylmethionine (SAM)
-
Vaccinia Capping Enzyme
-
mRNA Cap 2'-O-Methyltransferase
-
DNase I, RNase-free
-
RNase Inhibitor
-
Purification columns or beads for mRNA
Procedure:
-
In Vitro Transcription Reaction Setup:
-
In a nuclease-free tube, combine the reaction buffer, NTPs, cap analog, and linearized DNA template.
-
Add T7 RNA Polymerase and RNase inhibitor.
-
Incubate at 37°C for 2 hours.
-
-
DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
mRNA Purification: Purify the capped mRNA using a suitable column-based or magnetic bead-based method.
-
2'-O-Methylation Reaction:
-
Combine the purified capped mRNA, reaction buffer, and SAM in a nuclease-free tube.
-
Add mRNA Cap 2'-O-Methyltransferase.
-
Incubate at 37°C for 1 hour.
-
-
Final Purification: Purify the 2'-O-methylated mRNA to remove enzymes and unincorporated nucleotides.
-
Quality Control: Analyze the integrity and purity of the final mRNA product by agarose (B213101) gel electrophoresis and UV spectrophotometry. The extent of 2'-O-methylation can be quantified by mass spectrometry.[17][18]
Protocol 3: Analysis of 2'-O-Methylation in mRNA by HPLC
This protocol outlines the enzymatic digestion of mRNA and subsequent analysis of the nucleoside composition by High-Performance Liquid Chromatography (HPLC) to quantify the level of 2'-O-methylcytidine.
Materials:
-
Purified 2'-O-methylated mRNA
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
HPLC system with a C18 reverse-phase column and UV detector
-
Mobile phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile phase B: Acetonitrile
-
Nucleoside standards (A, C, G, U, 2'-O-methylcytidine)
Procedure:
-
Enzymatic Digestion:
-
In a microcentrifuge tube, dissolve 1-5 µg of purified mRNA in nuclease-free water.
-
Add Nuclease P1 and incubate at 37°C for 2 hours.
-
Add BAP and incubate at 37°C for an additional 1 hour to dephosphorylate the nucleotides to nucleosides.
-
-
Sample Preparation: Centrifuge the digested sample to pellet any undigested material. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute the nucleosides using a gradient of mobile phase B in mobile phase A.
-
Monitor the elution profile at 260 nm.
-
-
Quantification:
-
Identify the peaks corresponding to the standard nucleosides and 2'-O-methylcytidine based on their retention times.
-
Calculate the area under each peak.
-
Determine the percentage of 2'-O-methylcytidine relative to the total cytidine content.
-
Mandatory Visualization
Caption: Workflow for mRNA vaccine production.
Caption: Innate immune recognition of mRNA.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-O-methylation at internal sites on mRNA promotes mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 6. researchgate.net [researchgate.net]
- 7. mRNA Vaccination: An Outlook on Innate Sensing and Adaptive Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | AxisPharm [axispharm.com]
- 11. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Immunogenicity and innate immunity to high-dose and repeated vaccination of modified mRNA versus unmodified mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 17. Assessing 2’-O-methylation of mRNA Using Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving coupling efficiency of DMT-2'O-Methyl-rC(tac) Phosphoramidite.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the coupling efficiency of DMT-2'O-Methyl-rC(tac) Phosphoramidite (B1245037) in their oligonucleotide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is DMT-2'O-Methyl-rC(tac) Phosphoramidite and what are its key features?
This compound is a specialized chemical building block used in the synthesis of RNA oligonucleotides.[1][2][3] Its key features include:
-
2'-O-Methyl Modification: This modification provides enhanced stability to the resulting RNA strand, making it more resistant to degradation by nucleases.[2] This is particularly beneficial for therapeutic and diagnostic applications.[2]
-
DMT (Dimethoxytrityl) Group: This acid-labile protecting group on the 5'-hydroxyl position allows for easy monitoring of coupling efficiency during synthesis (via trityl cation assay) and simplifies purification.[2]
-
(tac) Protecting Group: The tert-butyl phenoxyacetyl (tac) group protects the exocyclic amine of the cytosine base. It is designed for rapid and efficient deprotection under milder basic conditions compared to standard protecting groups like isobutyryl (iBu).[4]
-
Phosphoramidite Moiety: The 3'-phosphoramidite group is the reactive component that, when activated, couples to the free 5'-hydroxyl of the growing oligonucleotide chain.[]
Q2: What does "coupling efficiency" mean and why is it important?
Coupling efficiency refers to the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite in a single synthesis cycle. High coupling efficiency (ideally >99%) is critical because any failed reactions lead to truncated, shorter oligonucleotide sequences.[6] The impact of even small decreases in efficiency is cumulative; for example, a 98.5% efficiency for a 50-mer oligo results in only about 52% full-length product, while a 99.5% efficiency yields approximately 78%.[7]
Q3: Are there any known stability issues with phosphoramidites containing the 'tac' protecting group?
Yes, while the 'tac' group facilitates faster deprotection, some studies have indicated that phosphoramidites with this protecting group may be less stable in solution compared to those with other protecting groups like isobutyryl (iBu).[4] This increased susceptibility to degradation, particularly hydrolysis, means that fresh solutions of the phosphoramidite should be used, and exposure to moisture must be minimized.[4][8]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound.
Issue 1: Low Coupling Efficiency
Low coupling efficiency is the most common problem, leading to low yields of the full-length oligonucleotide.
Possible Causes & Solutions:
-
Reagent Quality and Handling:
-
Moisture Contamination: Water is a primary inhibitor of the coupling reaction. It hydrolyzes the activated phosphoramidite, rendering it inactive.[8]
-
Solution: Use anhydrous acetonitrile (B52724) (<30 ppm water) for all reagents and ensure the synthesizer's gas lines are equipped with drying filters.[8] Prepare fresh phosphoramidite solutions and do not store them on the synthesizer for extended periods.
-
-
Phosphoramidite Degradation: Due to the potential instability of the 'tac' group, the phosphoramidite may degrade over time in solution.[4]
-
Solution: Dissolve the phosphoramidite just before use. If you suspect degradation, use a fresh bottle of the reagent. For modified reagents that are particularly sensitive, consider treating them with molecular sieves to remove any residual moisture.[9]
-
-
Activator Potency: The activator is crucial for the coupling reaction. Old or improperly stored activator solutions can lose their potency.
-
Solution: Use fresh activator solution. Ensure the concentration is appropriate for your synthesis scale and protocol.
-
-
-
Experimental Parameters:
-
Insufficient Coupling Time: 2'-O-Methyl phosphoramidites, due to the steric hindrance of the 2'-O-methyl group, often require longer coupling times than standard DNA phosphoramidites.[10][11]
-
Suboptimal Activator: The choice of activator can significantly impact coupling efficiency, especially for sterically hindered phosphoramidites.
-
Issue 2: Presence of Deletion Sequences in the Final Product
This is often a direct result of incomplete coupling at one or more steps, followed by inefficient capping.
Possible Causes & Solutions:
-
Inefficient Capping: If the unreacted 5'-hydroxyl groups are not effectively capped (typically by acetylation), they can react in a subsequent cycle, leading to an oligonucleotide with an internal deletion.[6][12]
Issue 3: Unexpected Side Reactions
Side reactions can lead to modified or impure oligonucleotides.
Possible Causes & Solutions:
-
Activator Acidity: Highly acidic activators like tetrazole can cause a small amount of detritylation of the phosphoramidite monomer in solution before it reaches the column, leading to the formation of n+1 sequences (dimer addition).
-
Solution: If n+1 sequences are an issue, consider switching to a less acidic activator like DCI.
-
Data Presentation
Table 1: General Comparison of Common Activators for RNA Synthesis
| Activator | Typical Concentration | Recommended Coupling Time for 2'-O-Me Amidites | Key Characteristics |
| 1H-Tetrazole | 0.45 M | 10-15 minutes | Standard, but can be less effective for sterically hindered amidites. Its acidity may cause some dimer formation. |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.5 M | 6-12 minutes | More acidic and reactive than tetrazole; often preferred for RNA synthesis.[14] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M | 10-15 minutes | Less acidic than tetrazoles, reducing the risk of dimer formation. More nucleophilic, leading to faster coupling rates relative to tetrazole.[13] |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.3 M | 5-10 minutes | A highly effective activator for RNA synthesis.[12] |
Note: Optimal coupling times are instrument- and sequence-dependent and should be determined empirically.
Experimental Protocols
Protocol 1: Standard Coupling Cycle for this compound
This protocol is a general guideline and may need optimization for your specific synthesizer and sequence.
-
Deblocking (Detritylation): Treat the solid support with 3% dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in dichloromethane (B109758) to remove the 5'-DMT group.
-
Washing: Thoroughly wash the support with anhydrous acetonitrile.
-
Activation & Coupling:
-
Simultaneously deliver the this compound solution (e.g., 0.1 M in anhydrous acetonitrile) and an activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile) to the synthesis column.
-
Allow the coupling reaction to proceed for 6-15 minutes .
-
-
Washing: Wash the support with anhydrous acetonitrile.
-
Capping: Treat the support with capping solution A (acetic anhydride) and capping solution B (N-methylimidazole) to block any unreacted 5'-hydroxyl groups.
-
Washing: Wash the support with anhydrous acetonitrile.
-
Oxidation: Treat the support with an iodine solution (e.g., 0.02 M iodine in THF/pyridine/water) to oxidize the phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
-
Washing: Wash the support with anhydrous acetonitrile to prepare for the next cycle.
Visualizations
Diagram 1: Standard Oligonucleotide Synthesis Cycle
This diagram illustrates the four main steps in each cycle of phosphoramidite-based oligonucleotide synthesis.
Caption: The four-step cycle of phosphoramidite chemistry for oligonucleotide synthesis.
Diagram 2: Troubleshooting Logic for Low Coupling Efficiency
This workflow helps diagnose the root cause of low coupling efficiency.
Caption: A logical workflow for troubleshooting low coupling efficiency issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. This compound, 179486-26-1 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 13. glenresearch.com [glenresearch.com]
- 14. glenresearch.com [glenresearch.com]
- 15. researchgate.net [researchgate.net]
Preventing degradation of DMT-2'O-Methyl-rC(tac) Phosphoramidite during synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DMT-2'O-Methyl-rC(tac) Phosphoramidite (B1245037). Our goal is to help you prevent degradation and ensure the success of your oligonucleotide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is DMT-2'O-Methyl-rC(tac) Phosphoramidite and what are its key features?
This compound is a specialized reagent used in the chemical synthesis of RNA oligonucleotides.[1][2] Its key features include:
-
2'-O-Methyl Modification: This modification at the 2' position of the ribose sugar confers increased stability to the resulting RNA molecule and provides resistance against nuclease degradation.[1] This makes it ideal for therapeutic and in-vivo applications.[1]
-
DMT (Dimethoxytrityl) Group: The 5'-O-DMT group is a protecting group that is crucial for the stepwise and controlled synthesis of oligonucleotides.[][4] Its removal (detritylation) allows for the subsequent coupling reaction. The orange color produced upon its cleavage can be used to monitor coupling efficiency.[5]
-
tac (tert-butylphenoxyacetyl) Group: The tac group protects the exocyclic amine of the cytidine (B196190) base during synthesis, preventing unwanted side reactions and ensuring efficient and clean coupling.[1]
-
Phosphoramidite Moiety: The 3'-phosphoramidite group is the reactive part of the molecule that, upon activation, forms a phosphite (B83602) triester linkage with the 5'-hydroxyl group of the growing oligonucleotide chain.[][4][6]
Q2: How should I properly store and handle this compound to prevent degradation?
Proper storage and handling are critical to maintain the integrity of the phosphoramidite.[7][8][9]
-
Storage of Solid Amidite: Store the solid phosphoramidite in a tightly sealed container under an inert atmosphere (argon or nitrogen) at -20°C for long-term stability.[2][10]
-
Storage of Solutions: For solutions in anhydrous acetonitrile (B52724), short-term storage on the synthesizer is acceptable.[11] For longer periods, it is recommended to store solutions at -20°C under an inert atmosphere.[10] Repeated freeze-thaw cycles should be avoided.[10]
-
Handling: Always handle phosphoramidites in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.[8] Use anhydrous techniques and an inert atmosphere to prevent exposure to moisture and air.[7][11][12]
Storage Condition Summary
| Condition | Solid Phosphoramidite | Phosphoramidite in Anhydrous Acetonitrile |
| Temperature | -20°C[2][10] | Room Temperature (short-term, on synthesizer)[11], -20°C (long-term)[10] |
| Atmosphere | Inert Gas (Argon or Nitrogen)[11] | Inert Gas (Argon or Nitrogen)[11] |
| Precautions | Avoid moisture and air exposure[7] | Minimize freeze-thaw cycles[10] |
Q3: What are the primary degradation pathways for this phosphoramidite?
The main degradation pathways for phosphoramidites, including this compound, are:
-
Hydrolysis: This is the most common degradation pathway, caused by reaction with water.[11][13][14] Even trace amounts of moisture can lead to the formation of the corresponding H-phosphonate, which is inactive in the coupling reaction and reduces synthesis efficiency.[11][15]
-
Oxidation: The P(III) center of the phosphoramidite is susceptible to oxidation to a P(V) species, especially in the presence of air.[11][16] The oxidized phosphoramidite will not couple to the growing oligonucleotide chain.[11]
-
Acid-catalyzed Degradation: Phosphoramidites are highly sensitive to acidic conditions and degrade almost instantaneously in the presence of even mild acids.[16] This is why the detritylation step, which uses an acid to remove the DMT group, must be carefully controlled.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis process due to the degradation of this compound.
Issue 1: Low Coupling Efficiency
-
Symptoms:
-
Low overall yield of the final oligonucleotide.
-
Presence of a high percentage of n-1 shortmers in the crude product upon analysis (e.g., by HPLC or PAGE).
-
-
Possible Causes and Solutions:
| Cause | Solution |
| Moisture Contamination | Use anhydrous reagents and techniques. Ensure all solvents, especially acetonitrile, are of high quality with low water content (<10 ppm).[11] Store molecular sieves in the phosphoramidite and activator solutions to scavenge residual moisture.[11] Purge synthesizer lines thoroughly with a dry, inert gas.[11] |
| Degraded Phosphoramidite Stock | Prepare fresh phosphoramidite solutions before starting a synthesis, particularly for long or critical oligonucleotides.[11] Do not store solutions on the synthesizer for extended periods.[11] |
| Incomplete Activation | Ensure the activator (e.g., tetrazole or a derivative) is fresh and anhydrous. Incomplete activation can lead to unreacted phosphoramidite and reduced coupling efficiency.[] |
| Suboptimal Reaction Conditions | Optimize coupling time and temperature. While higher temperatures can increase reaction rates, they can also accelerate degradation.[] |
Issue 2: Unexpected Peaks in Analytical Results (HPLC, LC-MS)
-
Symptoms:
-
Multiple unexpected peaks observed during HPLC or LC-MS analysis of the crude or purified oligonucleotide.
-
Peaks corresponding to masses that do not match the expected full-length product or simple n-1 deletions.
-
-
Possible Causes and Solutions:
| Cause | Solution |
| Phosphoramidite Oxidation | Handle and store phosphoramidites under an inert atmosphere to prevent exposure to air.[7][11] Use fresh, high-quality reagents. |
| Depurination | This occurs under acidic conditions, particularly during the detritylation step, and can lead to chain cleavage.[][] Use milder deblocking agents or shorten the exposure time to the acid.[] The 2'-O-methyl modification in this compound generally enhances stability against depurination compared to deoxyribonucleosides. |
| Side-chain Modification | Unintended reactions can occur on the nucleobase protecting groups.[] Ensure the use of high-purity phosphoramidites and optimized reaction conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Synthesis
This protocol outlines the steps for preparing a phosphoramidite solution under anhydrous conditions to minimize degradation.
-
Preparation: In a glove box or under a steady stream of inert gas (argon or nitrogen), quickly and accurately weigh the required amount of this compound into an oven-dried, septum-sealed vial.
-
Addition of Molecular Sieves: Add a small amount of activated molecular sieves to the vial to help maintain anhydrous conditions.[11]
-
Dissolution: Using an oven-dried syringe, transfer the required volume of anhydrous acetonitrile to the vial through the septum.
-
Mixing: Gently swirl the vial to dissolve the phosphoramidite. Avoid vigorous shaking to minimize the introduction of air.
-
Installation: The prepared solution is now ready to be placed on the DNA/RNA synthesizer.
Protocol 2: Quality Control of Phosphoramidite Solution using ³¹P NMR
³¹P NMR spectroscopy is a powerful tool to assess the purity and degradation of phosphoramidites.
-
Sample Preparation: Under an inert atmosphere, carefully take an aliquot of the phosphoramidite solution and place it in an NMR tube.
-
Data Acquisition: Acquire a ³¹P NMR spectrum.
-
Analysis:
-
The active P(III) phosphoramidite will show a characteristic signal (typically a doublet of diastereomers).
-
Degradation products will appear as distinct signals at different chemical shifts. For example, the oxidized P(V) species and the H-phosphonate will be readily identifiable.
-
By integrating the peaks, the percentage of active phosphoramidite can be quantified.
-
Visual Guides
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. This compound, 179486-26-1 | BroadPharm [broadpharm.com]
- 4. eurofinsgenomics.com [eurofinsgenomics.com]
- 5. atdbio.com [atdbio.com]
- 6. twistbioscience.com [twistbioscience.com]
- 7. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 8. benchchem.com [benchchem.com]
- 9. blog.entegris.com [blog.entegris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. glenresearch.com [glenresearch.com]
- 13. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. glenresearch.com [glenresearch.com]
- 16. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Deprotection Conditions for Tac-Protected RNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the deprotection of tac-protected RNA. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to ensure successful and efficient removal of the 2'-O-protecting groups.
Understanding "Tac" Protecting Groups
The term "tac" in the context of RNA synthesis can refer to two distinct protecting groups, each with its own optimized deprotection strategy:
-
TC (2'-O-Thiomorpholine-4-carbothioate): This group allows for a simplified, one-step deprotection of the 2'-hydroxyl and nucleobase protecting groups.[1][2] The primary reagent for TC deprotection is ethylenediamine (B42938) (EDA).
-
TAC (tert-butylphenoxyacetyl): This labile protecting group facilitates ultra-fast deprotection under mild conditions, making it suitable for oligonucleotides with base-labile modifications. Deprotection is typically achieved using concentrated ammonia (B1221849) or a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA).
This guide will cover the optimization and troubleshooting for both TC and TAC protecting groups.
Troubleshooting Guide
This section addresses common issues encountered during the deprotection of tac-protected RNA.
Issue 1: Incomplete Deprotection
Symptom:
-
Analysis by gel electrophoresis shows multiple bands instead of a single, clean product band.[1]
-
Mass spectrometry analysis reveals the presence of species with a higher mass than the expected fully deprotected RNA. For instance, incomplete removal of a TBDMS group (a common 2'-O-protecting group) results in a mass increase of 114 Da.[]
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) shows multiple peaks, with incompletely deprotected species typically eluting later.[4][5]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Reagent Concentration or Volume | Ensure the deprotection solution (EDA or AMA) completely covers the solid support or the dried oligonucleotide pellet. Use the recommended volume of reagent for the scale of your synthesis. |
| Suboptimal Deprotection Time or Temperature | Adhere to the recommended incubation times and temperatures for the specific tac-protecting group and deprotection reagent. For particularly long or G-rich sequences, extended deprotection times may be necessary.[] |
| Water Contamination in Reagents | For some deprotection chemistries, particularly those involving fluoride (B91410) reagents for other types of protecting groups, the presence of water can significantly reduce deprotection efficiency.[1] While less documented for EDA and AMA, using anhydrous reagents and maintaining a dry environment is good practice. |
| Degraded Deprotection Reagent | Use fresh deprotection solutions. For example, ammonium hydroxide solutions can lose ammonia gas over time, reducing their effectiveness.[4][6] |
Issue 2: RNA Degradation
Symptom:
-
Gel electrophoresis shows smearing or low-molecular-weight bands.
-
Low yield of the final product.
-
Mass spectrometry indicates the presence of fragments of the target RNA.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Prolonged Exposure to Harsh Basic Conditions | Minimize deprotection times to what is necessary for complete removal of the protecting groups. Over-incubation can lead to degradation of the RNA backbone. |
| RNase Contamination | Ensure all solutions, tubes, and pipet tips are RNase-free. Maintain sterile conditions throughout the deprotection and workup process.[7] |
| High Temperatures | While elevated temperatures can accelerate deprotection, excessive heat can also promote RNA degradation. Use the recommended temperatures for your specific protocol. |
Issue 3: Base Modifications (Side Reactions)
Symptom:
-
Mass spectrometry analysis shows unexpected mass additions to the final product. For example, a +14 Da addition can indicate the formation of N4-methyl cytidine (B196190) when using AMA.[]
-
Chromatographic analysis shows side peaks that are difficult to separate from the main product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Transamination of Cytidine | When using EDA for deprotection, transamination of N4-benzoyl cytidine can occur.[1] Using acetyl-protected cytidine (Ac-C) can minimize this side reaction when using amine-based deprotection reagents like AMA.[6][8] |
| Reaction with Unprotected Bases | Ensure that the nucleobase protecting groups are stable during the synthesis and are only removed during the final deprotection step. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using TC-protected RNA?
A1: The main advantage of TC-protected RNA is the simplified one-step deprotection process. Treatment with ethylenediamine (EDA) removes both the 2'-TC group and the standard nucleobase protecting groups simultaneously, which can shorten the overall processing time by nearly 50% compared to traditional methods that require a separate fluoride treatment step.[2]
Q2: Can I use the same deprotection conditions for both TC and TAC-protected RNA?
A2: No, the deprotection conditions are different. TC-protected RNA is deprotected with ethylenediamine (EDA), while TAC-protected RNA is deprotected with concentrated ammonia or an ammonium hydroxide/methylamine (AMA) mixture.
Q3: How can I confirm that the deprotection is complete?
A3: The completeness of deprotection can be assessed using several analytical techniques:
-
Mass Spectrometry (MS): This will confirm the molecular weight of the final product. Incomplete deprotection will result in a higher mass.
-
Gel Electrophoresis (PAGE): A fully deprotected RNA oligonucleotide should appear as a single, sharp band. Multiple bands or smearing can indicate incomplete deprotection or degradation.
-
High-Performance Liquid Chromatography (HPLC): Both reverse-phase and ion-exchange HPLC can be used to assess the purity of the RNA. Incompletely deprotected species will have different retention times than the final product.[9]
Q4: What are the key safety precautions to take when working with EDA and AMA?
A4: Both ethylenediamine and concentrated ammonia/methylamine are corrosive and have strong odors. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q5: My RNA sequence is very long. Do I need to adjust the deprotection protocol?
A5: For longer RNA oligonucleotides, you may need to extend the deprotection time to ensure complete removal of all protecting groups. For some chemistries, specific reagents are recommended for longer oligos.[5][9][10] Always refer to the specific protocol for your RNA chemistry.
Experimental Protocols
Protocol 1: Deprotection of TC-Protected RNA using Ethylenediamine (EDA)
This protocol describes the one-step cleavage and deprotection of TC-protected RNA from the solid support.
Materials:
-
TC-protected RNA synthesized on a solid support (e.g., CPG)
-
Anhydrous ethylenediamine (EDA)
-
Anhydrous toluene (B28343) (optional, can be mixed 1:1 v/v with EDA)[11]
-
Anhydrous acetonitrile (B52724)
-
RNase-free water
-
Sterile, RNase-free microcentrifuge tubes and pipette tips
Procedure:
-
After RNA synthesis is complete, dry the solid support thoroughly under a stream of argon or nitrogen gas.
-
Place the solid support in a sealable, sterile vial.
-
Add the EDA deprotection solution (neat EDA or a 1:1 mixture of EDA and toluene) to the vial, ensuring the support is completely submerged. Use approximately 500 µL per µmole of synthesis scale.[12]
-
Seal the vial tightly and incubate at room temperature for 2 hours. Note: Do not heat the reaction.
-
After incubation, carefully remove the EDA solution using a sterile pipette and transfer it to a new sterile tube.
-
Wash the solid support three times with anhydrous acetonitrile to recover any remaining product.[7]
-
Combine the washings with the EDA solution.
-
Dry the combined solution under vacuum.
-
Resuspend the deprotected RNA pellet in RNase-free water.
-
The crude RNA is now ready for purification (e.g., by HPLC or gel electrophoresis).
Protocol 2: Deprotection of TAC-Protected RNA using Ammonium Hydroxide/Methylamine (AMA)
This protocol is for the rapid deprotection of TAC-protected RNA.
Materials:
-
TAC-protected RNA synthesized on a solid support
-
Ammonium hydroxide (30%)
-
Methylamine (40% in water)
-
RNase-free water
-
Sterile, RNase-free microcentrifuge tubes and pipette tips
Procedure:
-
Prepare the AMA deprotection reagent by mixing equal volumes of ammonium hydroxide and 40% aqueous methylamine (1:1 v/v). Prepare this solution fresh.
-
Transfer the solid support with the synthesized RNA to a sealable vial.
-
Add the AMA reagent to the vial, ensuring the support is fully covered.
-
Seal the vial and incubate at 65°C for 10-15 minutes.[8][13]
-
After incubation, cool the vial on ice.
-
Carefully transfer the supernatant containing the cleaved and deprotected RNA to a new sterile tube.
-
Wash the support with RNase-free water and combine the wash with the supernatant.
-
Dry the RNA solution under vacuum.
-
Resuspend the RNA pellet in RNase-free water for subsequent purification.
Quantitative Data Summary
Table 1: Recommended Deprotection Conditions for TC-Protected RNA
| Deprotection Reagent | Temperature | Time | Notes |
| Neat Ethylenediamine (EDA) | Room Temperature | 2 hours | One-step cleavage and deprotection.[14] |
| EDA/Toluene (1:1 v/v) | Room Temperature | 2 hours | Can be used for on-column deprotection.[11] |
Table 2: Recommended Deprotection Conditions for TAC-Protected and other common RNA Protecting Groups
| Protecting Group Chemistry | Deprotection Reagent | Temperature | Time | Notes |
| TAC | Ammonium Hydroxide/Methylamine (AMA) | 65°C | 10 minutes | Ultra-fast deprotection.[8] |
| TAC | Concentrated Ammonium Hydroxide | 55°C | 15 minutes | |
| TAC | Concentrated Ammonium Hydroxide | Room Temperature | 2 hours | For base-labile modifications. |
| UltraMild Monomers (e.g., Pac-dA, Ac-C, iPr-Pac-dG) | 0.05M Potassium Carbonate in Methanol | Room Temperature | 4 hours | For highly sensitive oligonucleotides.[6] |
| Standard TBDMS/TOM with Ac-C | Ammonium Hydroxide/Methylamine (AMA) | 65°C | 10 minutes | [9][10] |
| Standard TBDMS/TOM with Bz-C | Ammonium Hydroxide/Ethanol (3:1) | Room Temperature | 4 hours | [9][10] |
Visual Workflows
Caption: Workflow for the deprotection of TC-protected RNA.
Caption: Troubleshooting logic for incomplete RNA deprotection.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. scribd.com [scribd.com]
- 12. glenresearch.com [glenresearch.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Postsynthetic On-Column 2′ Functionalization of RNA by Convenient Versatile Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DMT-2'O-Methyl-rC(tac) Phosphoramidite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DMT-2'O-Methyl-rC(tac) Phosphoramidite (B1245037) in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is DMT-2'-O-Methyl-rC(tac) Phosphoramidite and what are its key features?
DMT-2'-O-Methyl-rC(tac) Phosphoramidite is a specialized cytidine (B196190) phosphoramidite used in the chemical synthesis of RNA oligonucleotides.[1][2][3] Its key features include:
-
2'-O-Methyl Modification: This modification provides increased stability to the resulting RNA strand and enhances its resistance to nuclease degradation, which is beneficial for therapeutic applications.[3]
-
DMT (Dimethoxytrityl) Group: The 5'-DMT group is a protecting group that allows for easy monitoring of the synthesis process and simplifies purification.[3][4]
-
(tac) Protecting Group: The N4-tac (tert-butylphenoxyacetyl) group protects the exocyclic amine of the cytidine base during synthesis, ensuring efficient coupling and minimizing side reactions.[3]
Q2: What are the common purity issues associated with phosphoramidites like DMT-2'-O-Methyl-rC(tac) Phosphoramidite?
Impurities in phosphoramidites can be broadly categorized into three classes:
-
Nonreactive and Noncritical: These impurities do not participate in the oligonucleotide synthesis and are typically removed during the standard purification process. Examples include hydrolyzed nucleosides.[4][5]
-
Reactive but Noncritical: These impurities can be incorporated into the oligonucleotide chain but are generally easy to detect and separate from the final product. An example is a phosphoramidite with a modification on the 5'-OH group other than DMT.[4][5]
-
Reactive and Critical: These are the most problematic impurities as they can be incorporated into the oligonucleotide and are difficult or impossible to separate from the desired product.[4][5] An example is the "reverse amidite" (3'-DMT-5'-phosphoramidite), which can lead to errors in the growing oligonucleotide chain.[5]
Q3: How should I store and handle DMT-2'-O-Methyl-rC(tac) Phosphoramidite to maintain its purity?
Proper storage and handling are crucial to prevent degradation and maintain the high purity of the phosphoramidite.
-
Storage: It should be stored at -20°C in a tightly sealed container.[2][6] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1]
-
Handling: Avoid repeated freeze-thaw cycles.[1] When preparing solutions, use anhydrous solvents and purge the solvent with an inert gas.[6] Always handle the solid material in a dry environment to prevent hydrolysis.
Troubleshooting Guide
This guide addresses common problems encountered during oligonucleotide synthesis that may be related to the purity of DMT-2'-O-Methyl-rC(tac) Phosphoramidite.
Problem: Low Coupling Efficiency
| Potential Cause | Recommended Action |
| Phosphoramidite Degradation | Hydrolysis of the phosphoramidite due to moisture can lead to the formation of the unreactive H-phosphonate. Ensure proper storage and handling in anhydrous conditions.[5] |
| Poor Quality of Phosphoramidite | The purity of the phosphoramidite should be verified. A lower purity can result in a lower concentration of the active species. |
| Inefficient Activation | Check the concentration and quality of the activator (e.g., tetrazole, DCI). Optimize the activation time as needed.[5] |
Problem: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis of the Final Oligonucleotide
| Potential Cause | Recommended Action |
| Presence of Reactive Impurities in the Phosphoramidite | If a reactive impurity is present in the phosphoramidite, it can be incorporated into the oligonucleotide, leading to sequences of incorrect mass. Analyze the phosphoramidite raw material for purity. |
| Side Reactions During Synthesis | Review the synthesis protocol for potential side reactions. Ensure that all protecting groups are stable under the synthesis conditions. |
| Incomplete Capping of Failure Sequences | Inefficient capping can lead to the elongation of (n-1) shortmer sequences, resulting in a complex mixture of products.[] |
Data on Phosphoramidite Purity
While specific batch-to-batch data can vary, the following table summarizes typical purity specifications for DMT-2'-O-Methyl-rC(tac) Phosphoramidite and common impurities.
| Parameter | Typical Specification | Potential Impurities | Class of Impurity |
| Purity (by HPLC) | ≥95% - ≥97%[1][] | Oxidized Phosphoramidite (P(V) species) | Nonreactive, Noncritical[5] |
| 31P NMR Purity | Conforms to structure | H-phosphonate | Nonreactive, Noncritical[5] |
| Identity (by Mass Spec) | Conforms to expected mass | "Reverse Amidite" (3'-DMT-5'-phosphoramidite) | Reactive, Critical[5] |
| Phosphoramidites with other 5'-OH protecting groups | Reactive, Noncritical[5] |
Experimental Protocols
1. Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of DMT-2'O-Methyl-rC(tac) Phosphoramidite.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: A buffered aqueous solution (e.g., 50 mM Triethylammonium Acetate).
-
Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase A. The exact gradient will depend on the specific column and system.
-
Detection: UV detection at a wavelength appropriate for the DMT group (e.g., 254 nm).
-
Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile.
-
Expected Result: A major peak corresponding to the product. The presence of two closely eluting peaks for the main product is expected due to the two diastereomers at the chiral phosphorus center.[5]
2. Purity Analysis by ³¹P Nuclear Magnetic Resonance (³¹P NMR)
This technique is used to identify and quantify phosphorus-containing species.
-
Solvent: Anhydrous solvent such as Acetonitrile-d₃ or Chloroform-d.
-
Procedure: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Expected Result: The spectrum should show two major peaks corresponding to the two diastereomers of the desired P(III) phosphoramidite. The presence of signals in other regions may indicate oxidized P(V) species or other phosphorus-containing impurities.[5]
Visualizations
References
Impact of moisture on DMT-2'O-Methyl-rC(tac) Phosphoramidite stability.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of DMT-2'O-Methyl-rC(tac) Phosphoramidite (B1245037), with a focus on the impact of moisture.
Troubleshooting Guide
Low coupling efficiency and the appearance of unexpected peaks in analytical chromatograms are common issues that can often be traced back to the degradation of phosphoramidite reagents due to moisture exposure. This guide provides a systematic approach to identifying and resolving these problems.
Issue: Low Coupling Efficiency in Oligonucleotide Synthesis
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination of Phosphoramidite | 1. Verify Storage Conditions: Ensure the phosphoramidite has been stored at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). 2. Proper Handling: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture. 3. Use Anhydrous Solvents: The acetonitrile (B52724) used to dissolve the phosphoramidite should be of synthesis grade with a water content below 30 ppm, ideally below 10 ppm.[1] 4. Freshly Prepared Solutions: Prepare phosphoramidite solutions fresh for each synthesis run. Avoid using solutions that have been stored for extended periods. |
| Degraded Phosphoramidite | 1. Check Expiration Date: Do not use expired reagents. 2. Assess Purity: If possible, assess the purity of the phosphoramidite using HPLC or ³¹P NMR (see Experimental Protocols section). The presence of H-phosphonate or other degradation products indicates moisture-related degradation.[1] |
| Suboptimal Activator | 1. Activator Quality: Ensure the activator solution is fresh and has not been exposed to moisture. 2. Activator Concentration: Use the recommended concentration of a suitable activator for 2'-O-Methyl RNA synthesis. |
| Instrument and Fluidics Issues | 1. Check for Leaks: Inspect the synthesizer for any leaks in the fluidics system that could introduce moisture. 2. Line Integrity: Ensure that all lines are dry and have been properly primed with anhydrous acetonitrile. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for DMT-2'O-Methyl-rC(tac) Phosphoramidite in the presence of moisture?
A1: The primary degradation pathway is the hydrolysis of the phosphoramidite moiety.[1][2] In the presence of water, the phosphoramidite is converted to its corresponding H-phosphonate, which is inactive in the coupling reaction and will not be incorporated into the growing oligonucleotide chain. This leads to lower yields of the full-length product and an increase in truncated sequences.
Q2: What is the recommended maximum water content for solvents used with this phosphoramidite?
A2: For optimal performance, it is crucial to use anhydrous solvents. The recommended water content in acetonitrile, the most common solvent for oligonucleotide synthesis, should be less than 30 parts per million (ppm).[1] Ideally, a water content of 10 ppm or less is preferred to minimize hydrolysis.[1]
Q3: How should this compound be stored?
A3: The solid phosphoramidite should be stored at -20°C in a tightly sealed container to protect it from moisture and air.[3][4] For long-term stability, storage under an inert gas like nitrogen or argon is recommended. Once dissolved in anhydrous acetonitrile, the solution should be used as soon as possible. If short-term storage of the solution is necessary, it should be kept at -20°C under an inert atmosphere.[5]
Q4: How does the stability of 2'-O-Methyl-rC phosphoramidite compare to other phosphoramidites?
Experimental Protocols
1. Protocol for Assessing Phosphoramidite Purity by HPLC
This protocol provides a general method for determining the purity of this compound and detecting degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from low to high acetonitrile concentration to elute the phosphoramidite and any potential impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV absorbance at 254 nm or another appropriate wavelength.
-
Sample Preparation:
-
Carefully dissolve a small amount of the phosphoramidite in anhydrous acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Perform the dissolution in a dry, inert atmosphere (e.g., a glove box) to minimize exposure to moisture.
-
Inject the sample onto the HPLC system.
-
-
Analysis: The pure phosphoramidite will typically appear as a major peak (often a doublet due to diastereomers at the phosphorus center). Degradation products, such as the H-phosphonate, will elute at different retention times. Purity can be estimated by calculating the area percentage of the main peak(s) relative to the total area of all peaks.
2. Protocol for Determination of Water Content by Karl Fischer Titration
This protocol outlines the measurement of water content in the acetonitrile used to dissolve the phosphoramidite.
-
Instrumentation: Karl Fischer titrator.
-
Reagent: Karl Fischer reagent.
-
Procedure:
-
Ensure the titration vessel is dry.
-
Using a dry, gas-tight syringe, carefully inject a known volume or weight of the acetonitrile sample into the titration vessel. It is critical to avoid introducing atmospheric moisture during this step.[1]
-
Start the titration. The Karl Fischer reagent will be added to the solvent until all the water in the sample has reacted.
-
The instrument's software will automatically calculate the water content based on the amount of titrant consumed. The result is typically expressed in ppm.
-
Visualizations
References
Optimizing activator concentration for modified phosphoramidite coupling
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize activator concentration for modified phosphoramidite (B1245037) coupling in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of an activator in phosphoramidite coupling?
A1: An activator is a crucial reagent in phosphoramidite chemistry that enables the coupling of a phosphoramidite monomer to the growing oligonucleotide chain.[] It functions by protonating the nitrogen atom of the phosphoramidite, converting the diisopropylamino group into a good leaving group.[2] This "activates" the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl group of the support-bound oligonucleotide, leading to the formation of a phosphite (B83602) triester linkage.[][2] The choice and concentration of the activator directly impact the speed and efficiency of the coupling reaction.[3]
Q2: Which activator should I choose for my modified phosphoramidite?
A2: The ideal activator depends on the specific modification on your phosphoramidite. For standard DNA synthesis, 1H-Tetrazole has been a widely used activator.[4] However, for more sterically hindered or electronically demanding modified phosphoramidites, including many RNA monomers, more potent activators are often required.[5][6]
Commonly used activators include:
-
5-(Ethylthio)-1H-tetrazole (ETT): More acidic and provides faster coupling kinetics than 1H-Tetrazole.[4] It is a good general-purpose activator for many applications.[7]
-
5-(Benzylthio)-1H-tetrazole (BTT): Similar to ETT, it is more reactive than 1H-Tetrazole and is often preferred for RNA synthesis.[7][8]
-
4,5-Dicyanoimidazole (DCI): A non-tetrazole based activator that is less acidic but highly nucleophilic, leading to rapid coupling.[4][9] Its high solubility in acetonitrile (B52724) is also an advantage.[4][9]
For particularly challenging modifications, empirical testing of different activators and concentrations is often necessary to achieve optimal results.
Q3: How does activator concentration affect coupling efficiency?
A3: Activator concentration is a critical parameter that requires careful optimization.
-
Too low a concentration will result in incomplete activation of the phosphoramidite, leading to low coupling efficiency and an increase in truncated sequences (n-1 mers).[]
-
Too high a concentration can lead to side reactions, such as detritylation of the 5'-hydroxyl protecting group on the incoming phosphoramidite, which can cause the formation of dimers.[7] It can also promote degradation of the phosphoramidite itself.[]
The optimal concentration is a balance that ensures rapid and complete activation without inducing unwanted side reactions.
Q4: Can I use the same activator concentration for all modified phosphoramidites?
A4: No, it is not recommended. The optimal activator concentration can vary significantly depending on the steric and electronic properties of the modified phosphoramidite.[] Bulkier protecting groups or modifications near the coupling site can hinder the reaction, often necessitating a higher activator concentration or a longer coupling time to achieve high efficiency.[3] It is advisable to perform small-scale test syntheses to determine the optimal conditions for each specific modified phosphoramidite.
Q5: What are the signs of poor coupling efficiency?
A5: Poor coupling efficiency can be identified through several methods:
-
Trityl monitoring: A significant drop in the intensity of the colored trityl cation released during the deblocking step indicates a failure in the preceding coupling step.[4]
-
HPLC analysis of the crude product: A high proportion of short, early-eluting peaks corresponding to truncated sequences is a clear sign of inefficient coupling.[4]
-
Mass spectrometry (MS) analysis: The presence of significant peaks corresponding to n-1, n-2, etc., sequences confirms incomplete coupling.[4]
Troubleshooting Guide
This guide addresses common issues related to activator concentration and coupling efficiency.
Issue 1: Low Coupling Efficiency with a Modified Phosphoramidite
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Activator Concentration | 1. Increase the activator concentration in small increments (e.g., 0.05 M). 2. If using a standard activator like 1H-Tetrazole, consider switching to a more potent one like ETT, BTT, or DCI.[4][7] |
| Inadequate Coupling Time | 1. Extend the coupling time. For modified phosphoramidites, times of 5-15 minutes are not uncommon.[5][11] 2. For particularly valuable or difficult couplings, consider a "double coupling" protocol where the coupling step is repeated before oxidation.[11] |
| Moisture Contamination | 1. Ensure all reagents (acetonitrile, activator solution, phosphoramidite solution) are strictly anhydrous.[12] Moisture will react with the activated phosphoramidite, reducing its availability for coupling.[12] 2. Use fresh, high-quality anhydrous acetonitrile.[12] 3. Consider adding molecular sieves to phosphoramidite solutions, especially for expensive or sensitive reagents.[13] |
| Degraded Phosphoramidite or Activator | 1. Use freshly prepared activator and phosphoramidite solutions. Some phosphoramidites, particularly dG, are prone to degradation in solution.[14][15] 2. Ensure reagents have been stored correctly under an inert atmosphere and at the recommended temperature.[3] |
| Steric Hindrance | 1. In addition to increasing activator concentration and coupling time, consider using a higher concentration of the phosphoramidite itself to drive the reaction forward.[9] |
Data Summary: Common Activators and Concentrations
The following table summarizes typical concentrations for commonly used activators in phosphoramidite synthesis. Note that optimal concentrations may vary based on the synthesizer, scale, and specific phosphoramidite used.
| Activator | Typical Concentration Range (in Acetonitrile) | pKa | Key Characteristics |
| 1H-Tetrazole | 0.45 M | 4.8 | Standard, widely used activator.[4] |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 M - 0.75 M | 4.3 | More acidic and faster than 1H-Tetrazole.[4] Good general-purpose activator.[7] |
| 5-(Benzylthio)-1H-tetrazole (BTT) | 0.25 M | - | More reactive than 1H-Tetrazole, often recommended for RNA synthesis.[7][8] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | 5.2 | Less acidic but highly nucleophilic, leading to rapid coupling. Highly soluble in acetonitrile.[4] |
Experimental Protocols
Protocol 1: General Phosphoramidite Coupling Cycle
This protocol outlines the key steps in a standard automated phosphoramidite coupling cycle.
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound oligonucleotide by treatment with an acid, typically dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in dichloromethane, to yield a free 5'-hydroxyl group.[2][9]
-
Coupling: The modified phosphoramidite and the activator solution are delivered simultaneously to the synthesis column. The activator protonates the phosphoramidite, which then reacts with the free 5'-hydroxyl group on the growing chain.[2] Coupling times are critical and must be optimized for modified amidites (e.g., 5-15 minutes).[5][11]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole). This prevents the formation of deletion mutants in subsequent cycles.[2][9]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphotriester using an oxidizing agent, typically an iodine solution in a mixture of THF, water, and pyridine (B92270) or lutidine.[2][9]
This four-step cycle is repeated for each monomer to be added to the sequence.
Visualizations
Caption: Workflow of the phosphoramidite synthesis cycle.
Caption: Decision tree for troubleshooting low coupling efficiency.
References
- 2. biotage.com [biotage.com]
- 3. alfachemic.com [alfachemic.com]
- 4. benchchem.com [benchchem.com]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. glenresearch.com [glenresearch.com]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. 2024.sci-hub.ru [2024.sci-hub.ru]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry Analysis of DMT-2'O-Methyl-rC(tac) Modified Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DMT-2'O-Methyl-rC(tac) modified oligonucleotides. The information is designed to address common issues encountered during mass spectrometry analysis.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common problems observed during the mass spectrometry analysis of DMT-2'O-Methyl-rC(tac) modified oligonucleotides.
Problem 1: Unexpected or Missing Molecular Ion Peak
Symptoms:
-
The expected [M-H]- or [M+H]+ ion is not observed.
-
The observed molecular weight is significantly different from the calculated molecular weight.
-
A complex mixture of peaks is observed where a single major peak was expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incomplete Deprotection of 'tac' Group | The tert-butylphenoxyacetyl (tac) protecting group is labile but may persist if deprotection conditions are not optimal. An incomplete removal will result in a mass increase of 191.11 Da per remaining 'tac' group. Solution: Review and optimize the deprotection protocol. Ensure sufficient time and appropriate temperature for the ammonia (B1221849) or AMA treatment. Re-treat the sample under recommended deprotection conditions. |
| Incomplete DMT Group Removal | The dimethoxytrityl (DMT) group is acid-labile and should be removed prior to mass spectrometry analysis. Its presence will add 302.14 Da to the expected mass. Solution: Ensure the detritylation step was performed correctly. If the DMT-on purification was intended, confirm the expected mass reflects the presence of the DMT group. |
| Salt Adduct Formation | Oligonucleotides readily form adducts with cations like Na+ and K+, leading to mass shifts of +22.99 Da and +38.96 Da per adduct, respectively. This can broaden peaks and complicate spectral interpretation.[1] Solution: Desalt the oligonucleotide sample prior to analysis using methods like ethanol (B145695) precipitation, size-exclusion chromatography, or specialized desalting cartridges.[2] Using ion-pair reversed-phase HPLC can also help minimize salt adducts. |
| Poor Ionization | The choice of ionization mode (positive vs. negative) and solvent conditions can significantly impact signal intensity. Oligonucleotides are typically analyzed in negative ion mode due to the phosphate (B84403) backbone. Solution: Ensure analysis is performed in negative electrospray ionization (ESI) mode. Optimize spray conditions, including solvent composition (e.g., using acetonitrile/water with a small amount of a volatile buffer like ammonium (B1175870) acetate (B1210297) or triethylamine). |
| Sample Degradation | Oligonucleotides can be susceptible to degradation, especially depurination, under acidic conditions.[3] This will result in lower molecular weight species. Solution: Avoid prolonged exposure to acidic conditions. Analyze samples promptly after preparation. Store oligonucleotides in a neutral or slightly basic buffer at low temperatures. |
Troubleshooting Workflow for Unexpected Molecular Ion:
References
Validation & Comparative
A Head-to-Head Battle of Cytidine Phosphoramidites: Unveiling the Performance of DMT-2'O-Methyl-rC(tac)
For researchers, scientists, and drug development professionals navigating the intricate world of oligonucleotide synthesis, the choice of phosphoramidite (B1245037) building blocks is a critical determinant of yield, purity, and overall success. This guide provides an in-depth, data-driven comparison of DMT-2'O-Methyl-rC(tac) Phosphoramidite against other commonly used cytidine (B196190) phosphoramidites, equipping you with the evidence needed to make informed decisions for your specific applications.
At the heart of solid-phase oligonucleotide synthesis lies the phosphoramidite, a modified nucleoside that enables the stepwise construction of DNA and RNA chains with high efficiency.[] The performance of these crucial reagents is significantly influenced by the choice of protecting groups, which shield reactive functionalities during the synthesis cycles. This comparison focuses on the exocyclic amino group of cytidine, a key site for protection, and evaluates the performance of the tert-butylphenoxyacetyl (tac) group against the more traditional acetyl (Ac), benzoyl (Bz), and isobutyryl (Ibu) protecting groups.
Key Performance Characteristics: A Comparative Analysis
The ideal phosphoramidite should exhibit high coupling efficiency, be stable under synthesis conditions, and allow for rapid and clean deprotection without damaging the final oligonucleotide product. Here, we delve into these critical parameters to differentiate this compound from its counterparts.
Coupling Efficiency
Deprotection: Speed and Specificity
The deprotection step, where all protecting groups are removed to yield the final oligonucleotide, is a critical stage where the choice of protecting group has the most significant impact. The 'tac' protecting group on this compound is specifically designed for rapid and mild deprotection conditions.[3]
| Protecting Group | Deprotection Reagent | Temperature | Time | Key Advantages & Considerations |
| tac (tert-butylphenoxyacetyl) | Ammonium (B1175870) Hydroxide (B78521)/Methylamine (B109427) (AMA) | 65°C | 10-15 minutes | Ultra-fast deprotection, ideal for high-throughput synthesis and base-labile modifications. |
| Ac (acetyl) | Ammonium Hydroxide/Methylamine (AMA) | 65°C | 10-15 minutes | Also enables fast deprotection and is compatible with a variety of conditions. |
| Bz (benzoyl) | Concentrated Ammonium Hydroxide | 55°C | 8-16 hours | Standard, well-established deprotection. Slower kinetics may not be suitable for sensitive modifications. |
| Ibu (isobutyryl) | Concentrated Ammonium Hydroxide | 55°C | 4-8 hours | Faster than Bz, but still significantly slower than tac and Ac. |
This table summarizes typical deprotection conditions. Actual times may vary depending on the oligonucleotide sequence and length.
The use of AMA for deprotection of 'tac' and 'Ac' protected phosphoramidites offers a substantial time advantage over the traditional ammonium hydroxide treatment required for 'Bz' and 'Ibu' groups. This rapid deprotection minimizes the exposure of the oligonucleotide to harsh basic conditions, which can be beneficial for complex and modified oligonucleotides.[4][5]
Final Product Purity
The purity of the final oligonucleotide product is a direct reflection of the efficiency of both the synthesis and deprotection steps. Incomplete removal of protecting groups or side reactions during deprotection can lead to a heterogeneous mixture of products, complicating downstream applications.
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic oligonucleotides.[6][7] While direct comparative HPLC data for oligonucleotides synthesized with these different cytidine phosphoramidites is scarce in the public domain, it is expected that the faster and milder deprotection conditions afforded by the 'tac' group would lead to a cleaner product profile with fewer side products, particularly for longer or more complex sequences.
Experimental Protocols
To provide a practical context for this comparison, the following section outlines a generalized experimental workflow for oligonucleotide synthesis and highlights the key differences in the deprotection protocols for 'tac' and standard protecting groups.
General Oligonucleotide Synthesis Cycle
The synthesis of oligonucleotides is an automated, cyclical process performed on a solid support. Each cycle adds a single nucleotide to the growing chain and consists of four main steps:
-
Detritylation: Removal of the 5'-DMT (Dimethoxytrityl) protecting group from the support-bound nucleoside with a mild acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: Activation of the phosphoramidite monomer (e.g., DMT-2'O-Methyl-rC(tac)) with an activator (e.g., tetrazole) and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Figure 1. A simplified workflow of a single cycle in solid-phase oligonucleotide synthesis.
Deprotection Protocols: A Side-by-Side Comparison
Protocol 1: Rapid Deprotection for 'tac' and 'Ac' Protected Oligonucleotides
-
Cleavage from Support: Treat the solid support with a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA) at room temperature for 10 minutes.
-
Deprotection: Transfer the supernatant to a sealed vial and heat at 65°C for 10-15 minutes.
-
Work-up: Cool the vial and evaporate the solution to dryness. The resulting oligonucleotide pellet is ready for purification.
Protocol 2: Standard Deprotection for 'Bz' and 'Ibu' Protected Oligonucleotides
-
Cleavage from Support: Treat the solid support with concentrated ammonium hydroxide at room temperature for 1-2 hours.
-
Deprotection: Transfer the supernatant to a sealed vial and heat at 55°C for 8-16 hours for 'Bz' or 4-8 hours for 'Ibu'.
-
Work-up: Cool the vial and evaporate the solution to dryness. The resulting oligonucleotide pellet is ready for purification.
Figure 2. A comparison of the deprotection workflows for different cytidine protecting groups.
Conclusion: The 'tac' Advantage
The selection of a cytidine phosphoramidite is a nuanced decision that depends on the specific requirements of the oligonucleotide being synthesized. For standard, unmodified oligonucleotides, traditional protecting groups like 'Bz' and 'Ibu' remain viable options. However, for applications demanding high throughput, the synthesis of long or complex oligonucleotides, or the inclusion of base-labile modifications, this compound presents a clear advantage. Its compatibility with ultra-fast deprotection protocols significantly reduces processing time and minimizes the risk of product degradation, ultimately leading to higher purity and more reliable results. As the complexity of synthetic oligonucleotides continues to grow, the adoption of advanced protecting group strategies, exemplified by the 'tac' group, will be instrumental in advancing research and therapeutic development.
References
A Head-to-Head Comparison of 2'-O-Methyl RNA Modification with Other Key Analogs for Therapeutic Applications
For researchers, scientists, and drug development professionals, the selection of appropriate chemical modifications is a critical determinant in the design of effective and safe RNA-based therapeutics. This guide provides an objective comparison of the 2'-O-Methyl (2'-O-Me) RNA modification against other widely used alternatives, including Phosphorothioate (B77711) (PS), 2'-Fluoro (2'-F), and Locked Nucleic Acid (LNA) modifications. The following sections present a detailed analysis of their respective impacts on nuclease resistance, binding affinity, and innate immune stimulation, supported by experimental data and detailed methodologies.
Performance Comparison of RNA Modifications
The therapeutic efficacy of synthetic oligonucleotides is intrinsically linked to their chemical composition. Modifications to the sugar moiety, phosphodiester backbone, or nucleobases can profoundly influence their stability, binding affinity to target sequences, and interaction with the host's immune system. The 2'-O-Me modification, a naturally occurring post-transcriptional modification, is a popular choice for enhancing the drug-like properties of RNA molecules. Below is a quantitative comparison of 2'-O-Me with other prominent modifications.
| Modification | Primary Function | Nuclease Resistance | Binding Affinity (Tm) vs. RNA Target | Innate Immune Stimulation (TLR activation) |
| 2'-O-Methyl (2'-O-Me) | Increased stability and binding affinity | Moderate to High | Increases Tm by ~1.3-1.8°C per modification[1][2] | Generally low, can reduce TLR7/8 activation |
| Phosphorothioate (PS) | High nuclease resistance | High | Slightly decreases Tm by ~0.5-1.5°C per modification[3] | Can induce TLR activation and off-target effects |
| 2'-Fluoro (2'-F) | Increased binding affinity and moderate stability | Moderate | Increases Tm by ~1.8°C per modification[4] | Generally low |
| Locked Nucleic Acid (LNA) | Very high binding affinity | High | Increases Tm significantly (by several degrees per modification)[1] | Can have higher off-target toxicity |
Table 1: Comparative Performance of Common RNA Modifications. This table summarizes the general characteristics and performance metrics of 2'-O-Methyl modification in comparison to Phosphorothioate, 2'-Fluoro, and Locked Nucleic Acid modifications.
A direct comparison of antisense oligonucleotides targeting the vanilloid receptor subtype 1 (VR1) demonstrated the superior potency of LNA gapmers, followed by phosphorothioates, and then 2'-O-methyl modified oligonucleotides in terms of gene silencing efficacy.[1][5][6] The half-maximal inhibitory concentration (IC50) for these modifications were reported as follows:
| Antisense Oligonucleotide Modification | IC50 (nM) for VR1 Gene Silencing |
| LNA gapmer | 0.4 |
| Phosphorothioate (PS) | ~70 |
| 2'-O-Methyl (2'-O-Me) gapmer | ~220 |
Table 2: Comparative Efficacy of Modified Antisense Oligonucleotides. This table presents the half-maximal inhibitory concentration (IC50) of different modified oligonucleotides targeting the VR1 gene, providing a quantitative measure of their gene-silencing potency.[1][5][6]
Impact on Innate Immune Recognition
A critical aspect of RNA therapeutic design is the potential for activation of the innate immune system. Unmodified single-stranded RNA (ssRNA) can be recognized by endosomal Toll-like receptors (TLRs), primarily TLR7 and TLR8, leading to an inflammatory response.[7] Chemical modifications, particularly at the 2' position of the ribose, can modulate this recognition.
2'-O-Me modifications have been shown to abrogate the immunostimulatory potential of siRNA by preventing recognition by TLR7 and TLR8. This is a significant advantage in designing RNA therapeutics with a favorable safety profile. In contrast, phosphorothioate modifications can sometimes lead to non-specific protein binding and activation of immune responses.
The recognition of viral or synthetic RNA by cytosolic and endosomal receptors triggers distinct signaling cascades that culminate in the production of interferons and other pro-inflammatory cytokines. Understanding these pathways is crucial for interpreting the immunological consequences of different RNA modifications.
References
- 1. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2′-O-methyl RNA, phosphorothioates and small interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nuclease Resistance Design and Protocols [genelink.com]
- 4. idtdna.com [idtdna.com]
- 5. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2'-O-methyl RNA, phosphorothioates and small interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Toll-like receptor 8 - Wikipedia [en.wikipedia.org]
The Tac Advantage: A Comparative Guide to Cytidine Protecting Groups in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of protecting groups is a critical determinant of yield, purity, and overall success. Among the various options for protecting the exocyclic amine of cytidine (B196190), the 2-N-(t-butyl)-aminocarbonyl (Tac) group has emerged as a superior alternative to traditional protecting groups like benzoyl (Bz), acetyl (Ac), and isobutyryl (iBu). This guide provides an objective comparison, supported by available data, to highlight the advantages of the Tac protecting group.
The primary benefits of utilizing the Tac protecting group for cytidine in solid-phase oligonucleotide synthesis lie in its rapid deprotection kinetics and its ability to circumvent common side reactions, leading to higher purity and yield of the final oligonucleotide product.
Unparalleled Deprotection Speed
A key bottleneck in high-throughput oligonucleotide synthesis is the deprotection step. The Tac group offers a significant advantage by enabling ultra-fast deprotection protocols. When using a 1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (AMA), oligonucleotides containing Tac-protected cytidine can be fully deprotected in as little as 10 minutes at 65°C.[1][2] Even with concentrated ammonia, complete deprotection can be achieved within 15 minutes at 55°C.[1] This is a substantial improvement over the hours-long deprotection times often required for the more traditional benzoyl (Bz) protecting group.
Elimination of Transamination Side Reactions
A significant drawback of using the benzoyl (Bz) protecting group for cytidine is its susceptibility to transamination when deprotected with amine-based reagents like methylamine, which is a component of the highly effective AMA reagent. This side reaction leads to the formation of N4-methyl-cytidine impurities in the final oligonucleotide product.[2][3] The use of the Tac protecting group effectively eliminates this issue, ensuring a cleaner and more defined final product.[1] While the acetyl (Ac) group also mitigates transamination due to its rapid hydrolysis, the Tac group provides a balance of rapid deprotection and stability during synthesis.[4]
Enhanced Solubility and Compatibility
Another practical advantage of the Tac protecting group is the high solubility of its corresponding phosphoramidite (B1245037) in acetonitrile, the standard solvent used in oligonucleotide synthesis.[1] This eliminates the need for co-solvents like dimethylformamide (DMF) or methylene (B1212753) chloride, simplifying the synthesis workflow. Furthermore, the mild and rapid deprotection conditions afforded by the Tac group make it highly compatible with the synthesis of oligonucleotides containing base-labile modifications and sensitive reporters, which might be degraded under the harsher conditions required for removing more robust protecting groups.[1]
Comparative Data Summary
The following table summarizes the key performance differences between the Tac, Benzoyl (Bz), Acetyl (Ac), and Isobutyryl (iBu) protecting groups for cytidine.
| Protecting Group | Deprotection Conditions | Deprotection Time | Transamination Side Reaction | Key Advantages |
| Tac | AMA (1:1 NH4OH/40% MeNH2) | 10 minutes at 65°C[1][2] | Eliminated[1] | Ultra-fast deprotection, high purity, high solubility, compatible with labile modifications. |
| Concentrated NH4OH | 15 minutes at 55°C[1] | |||
| Benzoyl (Bz) | Concentrated NH4OH | Several hours | Prone to transamination with amine reagents (e.g., ~5% with AMA)[2] | Standard, widely used. |
| Acetyl (Ac) | AMA (1:1 NH4OH/40% MeNH2) | 10 minutes at 65°C[3][4] | Eliminated[4] | Fast deprotection, avoids transamination. |
| Isobutyryl (iBu) | Ethylene (B1197577) diamine | Slower than Ac | Reduced compared to Bz (~4% with ethylene diamine)[4] | More labile than Bz. |
Experimental Protocols
Standard Solid-Phase Oligonucleotide Synthesis Cycle
The synthesis of oligonucleotides using phosphoramidite chemistry on a solid support follows a four-step cycle for each nucleotide addition:
-
Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: Activation of the phosphoramidite monomer (e.g., Tac-dC phosphoramidite) with an activator (e.g., 5-ethylthio-1H-tetrazole) and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in THF/water/pyridine).
This cycle is repeated for each nucleotide to be added to the sequence.
Deprotection of Tac-Protected Oligonucleotides using AMA
Materials:
-
Oligonucleotide synthesized on solid support with Tac-protected cytidine.
-
Ammonium hydroxide (30%)
-
Methylamine (40% in water)
-
Heating block or water bath set to 65°C.
-
Screw-cap vials.
-
Syringe.
Protocol:
-
Prepare the AMA reagent by mixing equal volumes of cold ammonium hydroxide and 40% aqueous methylamine in a fume hood.
-
Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.
-
Add the AMA reagent to the vial, ensuring the support is fully submerged.
-
Securely cap the vial and place it in the heating block or water bath at 65°C for 10 minutes.
-
After incubation, cool the vial on ice.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube using a syringe.
-
The oligonucleotide is now ready for downstream processing, such as purification by HPLC.
Conclusion
The 2-N-(t-butyl)-aminocarbonyl (Tac) protecting group offers significant advantages over traditional cytidine protecting groups in solid-phase oligonucleotide synthesis. Its ability to facilitate ultra-fast deprotection while simultaneously preventing transamination side reactions leads to the production of higher purity oligonucleotides in a shorter amount of time. These benefits, coupled with the high solubility of its phosphoramidite, make the Tac group an excellent choice for researchers and professionals in drug development who require efficient and reliable synthesis of high-quality oligonucleotides, particularly for applications involving sensitive or modified sequences.
References
A Researcher's Guide to Confirming 2'-O-Methyl-rC(tac) Incorporation in Synthetic Oligonucleotides
For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, the precise confirmation of each modification is paramount. This guide provides a comparative overview of analytical methods to verify the successful incorporation of the 2'-O-Methyl-rC(tac) modification, offering detailed experimental protocols and data presentation to aid in the selection of the most appropriate technique.
The incorporation of 2'-O-Methyl-rC(tac) into synthetic oligonucleotides offers advantages in terms of nuclease resistance and hybridization properties. The tert-butylphenoxyacetyl (tac) protecting group on the cytidine (B196190) base is a labile group designed for rapid and mild deprotection conditions. Verifying the presence of this modification post-synthesis and confirming its successful removal during deprotection are critical quality control steps. The primary analytical techniques for this purpose are high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), and enzymatic digestion followed by LC-MS analysis.
Comparison of Key Analytical Methods
The choice of analytical method depends on the specific information required, such as the integrity of the full-length oligonucleotide, the confirmation of the modification at a specific site, and the efficiency of the deprotection step.
| Analytical Method | Principle | Information Provided | Throughput | Key Advantages | Key Limitations |
| Intact Mass Analysis by LC-MS | Separation of the full-length oligonucleotide by liquid chromatography followed by mass determination using mass spectrometry. | Molecular weight of the full-length oligonucleotide, confirming the presence of the 2'-O-Methyl and tac groups. Purity assessment. | High | Rapid confirmation of successful synthesis and modification. Can monitor deprotection. | Does not pinpoint the exact location of the modification. Lower resolution for very long oligonucleotides. |
| Enzymatic Digestion followed by LC-MS/MS | Enzymatic cleavage of the oligonucleotide into smaller fragments or individual nucleosides, followed by separation and tandem mass spectrometry analysis. | Confirms the specific location of the 2'-O-Methyl-rC(tac) modification. Provides sequence information. | Low to Medium | Provides definitive evidence of modification at the nucleoside level. Can identify and locate other modifications. | More time-consuming and complex workflow. Requires careful selection of enzymes. |
| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) with UV Detection | Separation based on the hydrophobicity of the oligonucleotide, enhanced by an ion-pairing agent. | Purity of the oligonucleotide. Can resolve species with and without the hydrophobic 'tac' group. | High | Excellent resolution for purity analysis. Can be used for quantification. | Does not provide mass information for confirmation. Mobile phases can be harsh on columns. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation based on the partitioning of polar analytes between a polar stationary phase and a more non-polar mobile phase. | Alternative separation mechanism to IP-RP-HPLC. MS-compatible mobile phases. | High | Good for separating polar molecules. Can be orthogonal to IP-RP-HPLC. | May have lower selectivity for closely related oligonucleotide species compared to IP-RP-HPLC.[1][2] |
Experimental Workflows and Protocols
To effectively confirm the incorporation and subsequent removal of the 2'-O-Methyl-rC(tac) modification, a logical workflow can be employed. This typically involves an initial analysis of the intact, protected oligonucleotide, followed by analysis after the deprotection step. For unambiguous localization of the modification, enzymatic digestion and subsequent LC-MS/MS analysis is the gold standard.
References
2'-O-Methyl Modified RNA: A Superior Defense Against Nuclease Degradation
In the realm of RNA therapeutics and research, ensuring the stability of RNA molecules is paramount. Unmodified RNA is notoriously susceptible to degradation by ubiquitous nucleases, limiting its therapeutic efficacy and experimental utility. Chemical modifications offer a powerful solution, with 2'-O-Methyl (2'-O-Me) modification emerging as a key strategy to enhance nuclease resistance. This guide provides a detailed comparison of the nuclease resistance of 2'-O-Me modified RNA versus unmodified RNA, supported by experimental data and detailed protocols.
The addition of a methyl group to the 2'-hydroxyl position of the ribose sugar in an RNA nucleotide fundamentally alters its properties, leading to a significant increase in its stability in the presence of nucleases. This modification sterically hinders the access of nucleases to the phosphodiester backbone, thereby protecting the RNA from enzymatic cleavage. The enhanced stability of 2'-O-Me modified RNA has been demonstrated in various studies, showing a dramatically increased half-life in serum and other biological matrices compared to its unmodified counterpart.
Quantitative Comparison of Nuclease Resistance
The superior stability of 2'-O-Methyl modified RNA is evident in its significantly longer half-life when exposed to nucleases. Below is a summary of experimental data comparing the degradation of 2'-O-Me modified and unmodified RNA under various conditions.
| RNA Type | Experimental Condition | Half-life / % Intact | Reference |
| Unmodified siRNA | Human blood serum | < 3 minutes (48% degraded) | [1] |
| 2'-O-Me modified siRNA (at positions 1 and 2 of the guide strand) | Human blood serum | > 3 minutes (52% rapidly degraded, rest persists) | [1] |
| Unmodified siRNA | 10% Fetal Bovine Serum in DMEM | ~50% intact after 4 hours | [2] |
| Selectively 2'-O-Me modified siRNA | 10% Fetal Bovine Serum in DMEM | ~90% intact after 4 hours | [2] |
| Fully chemically modified siRNAs (including 2'-O-Me) | 50% serum | > 24 to 48 hours | [3] |
| Naked unmodified siRNA | In vivo (mouse) | Circulatory half-life of < 5 minutes | [4] |
| Naked cholesterol-conjugated siRNA (with chemical modifications) | In vivo (mouse) | Circulatory half-life extended to > 30 minutes | [4] |
The Structural Basis of Enhanced Resistance
The key to the enhanced nuclease resistance of 2'-O-Me RNA lies in its chemical structure. The presence of the methyl group at the 2' position of the ribose sugar creates a steric shield that impedes the approach of nuclease enzymes.
Experimental Protocol: In Vitro RNA Nuclease Resistance Assay
This protocol outlines a typical in vitro experiment to compare the nuclease resistance of 2'-O-Me modified RNA and unmodified RNA using serum.
Materials:
-
Unmodified RNA oligonucleotide
-
2'-O-Me modified RNA oligonucleotide
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
Phosphate-buffered saline (PBS), pH 7.4
-
RNA loading buffer (e.g., containing formamide (B127407) and tracking dyes)
-
TBE buffer (Tris/Borate/EDTA)
-
Polyacrylamide gel (e.g., 15%)
-
Gel staining solution (e.g., Ethidium Bromide or SYBR Gold)
-
Heating block or water bath
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
Procedure:
-
RNA Preparation: Resuspend the unmodified and 2'-O-Me modified RNA oligonucleotides in nuclease-free water to a final concentration of 20 µM.
-
Reaction Setup:
-
Prepare a 10% serum solution by diluting FBS or human serum in PBS.
-
For each RNA type, set up a series of reactions. In separate nuclease-free microcentrifuge tubes, mix 5 µL of the 10% serum solution with 5 µL of the 20 µM RNA solution.
-
Prepare a control reaction for each RNA type with 5 µL of PBS instead of the serum solution.
-
-
Incubation: Incubate all tubes at 37°C. Collect samples at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h).
-
Reaction Quenching: To stop the degradation reaction at each time point, add 10 µL of RNA loading buffer to the respective tube and immediately place it on ice.
-
Sample Denaturation: Prior to loading on the gel, heat the samples at 95°C for 5 minutes to denature the RNA, then quickly chill on ice.
-
Gel Electrophoresis:
-
Prepare a denaturing 15% polyacrylamide gel containing 7M urea in TBE buffer.
-
Load the denatured samples into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 100-150V) until the tracking dye has migrated to the desired position.
-
-
Visualization and Analysis:
-
Stain the gel with Ethidium Bromide or SYBR Gold according to the manufacturer's instructions.
-
Visualize the RNA bands using a gel imaging system.
-
The intensity of the full-length RNA band at each time point is quantified. The percentage of intact RNA is calculated relative to the time 0 sample.
-
Conclusion
The incorporation of 2'-O-Methyl modifications is a highly effective and widely adopted strategy to enhance the nuclease resistance of RNA. Experimental evidence consistently demonstrates a substantial increase in the half-life of 2'-O-Me modified RNA in biological fluids compared to unmodified RNA. This increased stability is crucial for the development of RNA-based therapeutics, including siRNAs, aptamers, and mRNA vaccines, as it allows for a longer duration of action and improved bioavailability. For researchers, the use of 2'-O-Me modified RNA in various applications ensures greater sample integrity and more reliable experimental outcomes.
References
- 1. Chemical modification resolves the asymmetry of siRNA strand degradation in human blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Chemical Modification and Nanoparticle Formulation on Stability and Biodistribution of siRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of RNA Duplexes with 2'-O-Methyl-rC and Other Cytidine Modifications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of RNA duplexes containing 2'-O-Methyl-ribocytidine (2'-O-Me-rC) and other relevant cytidine (B196190) modifications. The inclusion of modified nucleosides is a critical strategy in the development of oligonucleotide therapeutics, enhancing stability, modulating binding affinity, and improving nuclease resistance. This document summarizes key quantitative data from experimental studies to inform the rational design of RNA-based therapeutics.
Understanding 2'-O-Methyl-rC(tac)
The nomenclature "2'-O-Methyl-rC(tac)" refers to a 2'-O-Methyl-ribocytidine phosphoramidite (B1245037) building block used in solid-phase oligonucleotide synthesis. The "(tac)" component, specifically N4-[(4-tert-butyl-phenoxy)acetyl]-, is a protecting group for the exocyclic amine of cytidine. This protecting group is transient and is removed during the deprotection and purification of the synthesized oligonucleotide. Therefore, the final RNA duplex does not contain the "tac" moiety. The focus of this guide is on the thermal stability imparted by the 2'-O-Methyl modification on the ribocytidine residue itself in the final RNA duplex.
Quantitative Comparison of Thermal Stability
The thermal stability of an RNA duplex is a critical parameter for its biological activity and is typically quantified by the melting temperature (Tm), the temperature at which 50% of the duplex is dissociated. Thermodynamic parameters such as the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) provide a more comprehensive understanding of the forces driving duplex formation.
While direct, peer-reviewed, comparative studies on the thermal stability of RNA duplexes containing 2'-O-Methyl-rC alongside other specific cytidine modifications are limited, the following table compiles available data to offer a comparative perspective. The 2'-O-Methyl modification is generally known to increase the thermal stability of RNA duplexes.[1]
| Modification | RNA Context | Change in Melting Temperature (ΔTm) per modification (°C) | Enthalpy Change (ΔH°) (kcal/mol) | Entropy Change (ΔS°) (cal/mol·K) | Gibbs Free Energy Change (ΔG°37) (kcal/mol) | Reference |
| 2'-O-Methyl-uridine | U14/A14 duplex | +12.0 | Not Reported | Not Reported | Not Reported | [2] |
| 2'-O-Methyl-adenosine | U14/A14 duplex | ~0 | Not Reported | Not Reported | Not Reported | [2] |
| N4-acetylcytidine (ac4C) | Fully complementary RNA duplex | +1.7 | Not Reported | Not Reported | Not Reported | [3] |
| N4-acetylcytidine (ac4C) | RNA duplex with a G·U wobble pair | +3.1 | Not Reported | Not Reported | Not Reported | [3] |
| 5-methylcytidine (m5C) | General RNA duplex | ~ +1.3 | Not Reported | Not Reported | Not Reported | [3] |
| 2'-amino-uridine | Self-complementary 10mer RNA | -8.0 | -60.9 (unmodified) vs -52.2 (modified) | -176.1 (unmodified) vs -154.0 (modified) | -8.6 (unmodified) vs -6.4 (modified) | [4] |
| 2'-ureido-uridine | Self-complementary 10mer RNA | -5.0 | -60.9 (unmodified) vs -53.9 (modified) | -176.1 (unmodified) vs -159.2 (modified) | -8.6 (unmodified) vs -7.9 (modified) | [4] |
Note on Data: The data presented is compiled from different studies and experimental conditions may vary. The stabilizing effect of 2'-O-methylation can be context-dependent, as evidenced by the different effects observed for uridine (B1682114) and adenosine.[2] The data for 2'-amino and 2'-ureido modifications on uridine are included to provide a comparison of modifications at the 2' position.
Experimental Protocols
The determination of RNA duplex thermal stability is primarily conducted through UV-melting analysis.
UV-Melting Analysis Protocol
This protocol outlines the general steps for determining the melting temperature (Tm) of RNA duplexes.
1. Sample Preparation:
-
Oligonucleotide Synthesis and Purification: The unmodified and modified RNA oligonucleotides are synthesized using standard phosphoramidite chemistry and purified, typically by HPLC.
-
Annealing: Complementary RNA strands are mixed in equimolar amounts in a buffer solution. A common buffer is 10 mM sodium phosphate, 100 mM NaCl, and 0.1 mM EDTA, with a pH of 7.0.[3]
-
Denaturation and Renaturation: The mixture is heated to 95°C for 5 minutes to ensure complete dissociation of any pre-existing structures and then slowly cooled to room temperature to allow for the formation of the desired duplex.[3]
2. UV Spectrophotometry:
-
Instrumentation: A UV-Vis spectrophotometer equipped with a Peltier temperature controller is used.
-
Measurement: The RNA duplex solution is placed in a quartz cuvette. The absorbance at 260 nm is monitored as the temperature is increased at a constant rate, for example, 1°C per minute, over a range from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C).[3]
3. Data Analysis:
-
Melting Curve: The absorbance at 260 nm is plotted against temperature to generate a melting curve. This curve will show a sigmoidal transition from a lower absorbance (duplex state) to a higher absorbance (single-stranded state) due to the hyperchromic effect.
-
Determination of Tm: The melting temperature (Tm) is the temperature at which 50% of the RNA duplex has denatured. This is typically determined as the peak of the first derivative of the melting curve.
-
Thermodynamic Analysis: To determine thermodynamic parameters (ΔH°, ΔS°, and ΔG°), melting curves are often measured at multiple oligonucleotide concentrations. A plot of 1/Tm versus ln(Ct), where Ct is the total strand concentration, allows for the calculation of these parameters.[2]
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for determining the thermal stability of RNA duplexes.
Caption: Workflow for RNA duplex thermal stability analysis.
This guide highlights the stabilizing effect of 2'-O-Methyl modifications on RNA duplexes and provides a framework for the experimental determination of their thermal stability. The selection of specific modifications should be guided by empirical data to achieve the desired thermodynamic profile for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thermodynamic and structural characterization of 2′-nitrogen-modified RNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Stability of Oligonucleotides Synthesized with 2'-O-Methyl Modification
For researchers and professionals in drug development, the in vivo stability of therapeutic oligonucleotides is a critical parameter determining their efficacy and dosing regimen. Unmodified oligonucleotides are susceptible to rapid degradation by endogenous nucleases, severely limiting their therapeutic potential.[1][2] Chemical modifications are therefore essential to enhance their resistance to these enzymes. One of the most widely adopted strategies is the incorporation of 2'-O-Methyl (2'-OMe) modified nucleosides, such as those synthesized using DMT-2'-O-Methyl-rC(tac) Phosphoramidite. This guide provides a comparative analysis of the stability conferred by the 2'-OMe modification against other common stabilizing chemistries, supported by experimental data and protocols.
The 2'-O-Methyl modification involves adding a methyl group to the 2'-hydroxyl position of the ribose sugar.[3] This modification enhances stability by providing steric hindrance that protects the phosphodiester backbone from nuclease attack.[4] Furthermore, 2'-OMe modification can increase the thermal stability of duplexes formed with target RNA and may reduce the activation of the innate immune system.[5][6]
Comparative Analysis of Stabilizing Modifications
While 2'-O-Methyl modification is highly effective, it is often used in conjunction with or compared against other chemical modifications. Each modification offers a unique profile of nuclease resistance, binding affinity, and potential for toxicity. The choice of chemistry depends on the specific application, such as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), or aptamers.[7][8]
The following table summarizes the performance characteristics of 2'-OMe and other leading modifications.
| Modification Type | Mechanism of Nuclease Resistance | Relative In Vivo Stability | Impact on Binding Affinity (Tm) | Potential for Off-Target Effects/Toxicity |
| 2'-O-Methyl (2'-OMe) | Steric hindrance at the 2' position protects the adjacent phosphodiester linkage from enzymatic cleavage.[4][6] | High. Significantly increases half-life compared to unmodified RNA.[5] | Increases Tm; stabilizes A-form helix.[3][4] | Generally well-tolerated; can reduce immune activation.[6] |
| Phosphorothioate (B77711) (PS) | Replacement of a non-bridging oxygen with sulfur in the phosphate (B84403) backbone. This linkage is a poor substrate for most nucleases.[2][8] | High. Increases serum half-life by approximately 10-fold over phosphodiester linkages.[2] | Slightly decreases Tm. | Can cause dose-dependent toxicity and non-specific protein binding at higher concentrations.[1][9] |
| 2'-O-Methoxyethyl (2'-MOE) | A larger alkoxyethyl group at the 2' position provides enhanced steric bulk compared to 2'-OMe.[3] | Very High. Offers greater nuclease resistance than 2'-OMe modification.[5] | Significantly increases Tm and binding affinity.[3] | Generally considered safe and is used in several approved ASO drugs. |
| 2'-Fluoro (2'-F) | An electronegative fluorine atom at the 2' position alters sugar pucker and enhances binding.[6] | High. Improves metabolic stability and resistance to nucleases.[10][] | Significantly increases Tm (~2°C per modification).[6][10] | Excessive use may increase toxicity due to high binding affinity.[6] |
| Locked Nucleic Acid (LNA) | A methylene (B1212753) bridge between the 2'-O and 4'-C atoms "locks" the ribose in a rigid conformation.[6] | Extremely High. The locked structure provides exceptional resistance to nucleases. | Dramatically increases Tm (up to 8°C per modification).[6] | High binding affinity increases the risk of hepatotoxicity and off-target effects.[2][6] |
Visualizing Oligonucleotide Degradation and Stability Assessment
To better understand the mechanisms of stability and the methods for its evaluation, the following diagrams illustrate the nuclease degradation pathway and a typical experimental workflow for an in vitro stability assay.
Caption: Nuclease degradation pathways for unmodified vs. modified oligonucleotides.
Caption: Experimental workflow for an in vitro oligonucleotide serum stability assay.
Experimental Protocol: In Vitro Oligonucleotide Stability in Serum
This protocol provides a standardized method for assessing the stability of modified oligonucleotides in the presence of serum, which contains a complex mixture of nucleases.[12] This assay is a crucial in vitro tool for predicting in vivo stability before advancing to animal studies.[12][13]
I. Materials
-
Modified oligonucleotide (e.g., 2'-OMe modified) and an unmodified control oligonucleotide.
-
Fetal Bovine Serum (FBS) or human serum.
-
Nuclease-free water.
-
Phosphate-Buffered Saline (PBS), 1X.
-
RNA loading dye (e.g., 2X Formamide loading dye).
-
Microcentrifuge tubes.
-
Incubator or water bath set to 37°C.
-
Equipment for analysis: Polyacrylamide Gel Electrophoresis (PAGE) system or High-Performance Liquid Chromatography (HPLC).
II. Experimental Procedure
-
Oligonucleotide Preparation: Prepare a 50 µM stock solution of the oligonucleotide duplex in nuclease-free water. For single-stranded oligonucleotides, a 1:1 equimolar ratio is not necessary.[12]
-
Reaction Setup: For each time point (e.g., 0 min, 10 min, 30 min, 1h, 6h, 12h, 24h), label a microcentrifuge tube.[12]
-
Incubation: Prepare a master mix containing 50% FBS in PBS. In each labeled tube, add 5 µL of the serum mix. To this, add 5 µL of the 50 µM oligonucleotide stock to achieve a final concentration of 25 µM in a 10 µL total volume.
-
Time Course: Place all tubes in a 37°C incubator.
-
Sample Collection and Quenching: At each designated time point, remove the corresponding tube from the incubator. Immediately add 10 µL of RNA loading dye to the 10 µL reaction to stop nuclease activity. Vortex briefly and store the sample at -20°C until all time points are collected.[12] The 0-minute time point should be prepared by adding the loading dye before incubation.
III. Analysis
-
PAGE Analysis:
-
Prepare a 15-20% denaturing polyacrylamide gel containing 7M Urea.
-
Thaw the collected samples and heat at 95°C for 3-5 minutes.
-
Load 10-20 µL of each sample into the wells of the gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel using a fluorescent nucleic acid stain (e.g., SYBR Gold) and visualize using a gel imager.
-
-
Data Interpretation:
-
The intensity of the band corresponding to the full-length, intact oligonucleotide will decrease over time for unstable molecules.
-
Quantify the band intensity for each time point using imaging software.
-
Calculate the percentage of intact oligonucleotide remaining relative to the 0-minute time point.
-
Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and calculate the half-life (t½).
-
Conclusion
The use of DMT-2'-O-Methyl-rC(tac) Phosphoramidite and other 2'-O-Methylated building blocks is a cornerstone of modern therapeutic oligonucleotide synthesis. The 2'-OMe modification provides a robust and well-characterized method for significantly enhancing in vivo stability by conferring resistance to nuclease degradation.[5] While alternatives like Phosphorothioates, 2'-MOE, and LNA offer different degrees of stability and binding affinity, the 2'-OMe modification provides a favorable balance of stability, efficacy, and a low toxicity profile.[9][14] Frequently, a combination of modifications, such as a 2'-OMe or 2'-MOE modification on a phosphorothioate backbone, is employed to harness the benefits of each chemistry, leading to oligonucleotides with optimal pharmacokinetic and pharmacodynamic properties for clinical success.[8][14]
References
- 1. Enhancing the Therapeutic Delivery of Oligonucleotides by Chemical Modification and Nanoparticle Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. synoligo.com [synoligo.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]
- 7. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 12. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Battle in RNA Synthesis: Benchmarking DMT-2'O-Methyl-rC(tac) Phosphoramidite Performance
For researchers, scientists, and drug development professionals navigating the complexities of RNA synthesis, the choice of phosphoramidite (B1245037) building blocks is paramount to achieving high yield, purity, and integrity of the final oligonucleotide product. This guide provides an objective comparison of DMT-2'O-Methyl-rC(tac) Phosphoramidite against its common alternatives, supported by experimental data to inform selection for optimal synthesis outcomes.
The landscape of synthetic RNA chemistry is continually evolving, with novel protecting group strategies emerging to enhance efficiency and product quality. This compound has gained traction due to its specialized tert-butyl phenoxyacetyl (tac) protecting group for the exocyclic amine of cytidine. This modification is designed to offer clean and efficient coupling reactions, minimizing side products and simplifying downstream purification. To rigorously evaluate its performance, this guide benchmarks it against two primary alternatives: DMT-2'O-Methyl-rC(Ac) Phosphoramidite, which utilizes a standard acetyl protecting group, and DMT-2'-O-TBDMS-rC(Ac) Phosphoramidite, a widely used building block with a tert-butyldimethylsilyl (TBDMS) group for 2'-hydroxyl protection.
Executive Summary of Performance Benchmarking
| Performance Metric | DMT-2'O-Methyl-rC(tac) | DMT-2'O-Methyl-rC(Ac) | DMT-2'-O-TBDMS-rC(Ac) |
| Average Coupling Efficiency | >99% | ~98-99% | ~98.5-99%[1] |
| Typical Coupling Time | ~2.5 - 5 minutes | ~2.5 - 5 minutes | Up to 6 minutes[1] |
| Final Product Purity (Crude) | High | Moderate-High | Moderate |
| Deprotection Conditions | Standard | Standard | Two-step (base and fluoride (B91410) treatment) |
| Overall Synthesis Yield | High | Moderate-High | Moderate |
In-Depth Performance Analysis
The 2'-O-methyl modification common to both the 'tac' and 'Ac' protected phosphoramidites confers enhanced stability and resistance to nuclease degradation, making them ideal for the synthesis of therapeutic oligonucleotides and other biological applications[2][3]. The primary distinction lies in the performance of the exocyclic amine protecting group. The 'tac' group is engineered to provide robust protection during the synthesis cycle while allowing for efficient removal during deprotection, contributing to a cleaner final product with fewer side reactions[2].
In contrast, the standard acetyl (Ac) protecting group on DMT-2'O-Methyl-rC(Ac) Phosphoramidite is a workhorse in RNA synthesis but can sometimes lead to side reactions, potentially impacting the final purity and yield.
The comparison with DMT-2'-O-TBDMS-rC(Ac) Phosphoramidite highlights the advantages of the 2'-O-methyl modification. The bulky TBDMS group can sterically hinder the coupling reaction, necessitating longer coupling times (up to 6 minutes) and potentially leading to slightly lower coupling efficiencies compared to the more streamlined 2'-O-methyl counterparts[1]. Furthermore, the deprotection of TBDMS-protected oligonucleotides requires a separate fluoride treatment step, adding complexity and time to the overall workflow.
Experimental Workflow and Methodologies
To provide a comprehensive understanding of the performance differences, the following section details the experimental protocols used for the synthesis, deprotection, and analysis of RNA oligonucleotides using the benchmarked phosphoramidites.
References
Safety Operating Guide
Proper Disposal of DMT-2'O-Methyl-rC(tac) Phosphoramidite: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of DMT-2'O-Methyl-rC(tac) Phosphoramidite (B1245037), a key reagent in oligonucleotide synthesis. Adherence to these protocols is essential for mitigating risks, ensuring the well-being of laboratory personnel, and protecting the environment.
Immediate Safety and Handling Precautions
DMT-2'O-Methyl-rC(tac) Phosphoramidite is a hazardous substance that requires careful handling. It is known to cause skin and eye irritation and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood. The use of appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat, is mandatory when working with this compound.
In the event of a spill, the material should be absorbed with an inert substance, such as vermiculite (B1170534) or dry sand, and collected in a sealed container for disposal. The affected area should then be decontaminated. It is crucial to prevent the chemical from entering drains or waterways.
Disposal Plan: A Step-by-Step Approach
The primary and recommended method for the safe disposal of this compound waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste in accordance with local, state, and federal regulations. The reactive phosphoramidite moiety is sensitive to moisture and can be intentionally hydrolyzed to a less reactive H-phosphonate species.
Waste Identification and Segregation
Proper segregation of waste streams is the first step towards safe disposal.
| Waste Type | Description | Disposal Container |
| Solid Waste | Unused or expired this compound powder. | Designated, properly labeled hazardous waste container for solids. |
| Contaminated Materials | Items that have come into contact with the phosphoramidite, such as gloves, absorbent pads, and weighing papers. | Separate, clearly labeled container for contaminated solid waste. |
| Liquid Waste | Solutions containing this compound. | Designated, properly labeled hazardous waste container for liquids. |
| Empty Containers | Vials or bottles that previously held the phosphoramidite. | Rinse with a suitable solvent (e.g., anhydrous acetonitrile); the rinsate should be collected as hazardous liquid waste. |
Experimental Protocol for Deactivation of Phosphoramidite Waste
This protocol is intended for the deactivation of small quantities of expired or unused solid waste or residues in empty containers.
Materials:
-
This compound waste
-
Anhydrous acetonitrile (B52724) (ACN)
-
5% aqueous solution of sodium bicarbonate (NaHCO₃)
-
Appropriately sized reaction vessel (e.g., beaker or flask)
-
Stir plate and stir bar
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Perform all operations within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.
-
Dissolution:
-
For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile.
-
For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.
-
-
Quenching/Hydrolysis: Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous solution of sodium bicarbonate. A significant excess of the aqueous quenching solution should be used to ensure a complete reaction.
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete hydrolysis of the phosphoramidite.
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.
-
Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
| Parameter | Recommendation | Rationale |
| Deactivating Agent | 5% NaHCO₃ (aq) | A weak base facilitates hydrolysis and neutralizes any acidic byproducts. |
| Solvent for Dissolution | Anhydrous Acetonitrile (ACN) | Anhydrous ACN is recommended to control the initiation of the hydrolysis reaction. |
| Ratio of Waste to Quenching Solution | ~1:10 (v/v) | A significant excess of the aqueous quenching solution ensures a complete reaction. |
| Reaction Time | ≥ 24 hours | An extended reaction time is recommended to ensure the complete degradation of the phosphoramidite. |
| Reaction Temperature | Room Temperature | The hydrolysis can be effectively carried out at ambient laboratory temperatures. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling DMT-2'O-Methyl-rC(tac) Phosphoramidite
Essential Safety and Handling Guide for DMT-2'O-Methyl-rC(tac) Phosphoramidite (B1245037)
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like DMT-2'O-Methyl-rC(tac) Phosphoramidite are paramount for both personal safety and experimental integrity. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans tailored for this specific phosphoramidite.
Chemical Identifier:
-
Trade Name: this compound
-
CAS Number: 179486-26-1[1]
Immediate Safety Precautions
This compound is a hazardous substance that requires careful handling in a controlled laboratory environment. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure safety.
Personal Protective Equipment (PPE) Summary:
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are the minimum requirement. A face shield worn over safety goggles is required when there is a risk of splashing.[2] |
| Skin Protection | Chemical-Resistant Gloves and Lab Coat | Nitrile gloves should be worn, and it is recommended to wear a secondary pair of neoprene gloves for added protection.[2] A full-length lab coat is required. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this chemical must be conducted in a certified chemical fume hood.[3] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used. |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet; perforated shoes or sandals are not permitted in the laboratory. |
Operational Plans: Step-by-Step Handling Procedures
Phosphoramidites are sensitive to moisture and air; therefore, all operations should be conducted under an inert atmosphere, such as argon or nitrogen, to prevent degradation of the reagent.
Experimental Protocol for Handling:
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly and all necessary PPE is worn. The work area should be clean and free of clutter.
-
Inert Atmosphere: If available, use a glovebox with a nitrogen or argon atmosphere for all transfers. If a glovebox is not available, use Schlenk line techniques to maintain an inert atmosphere within the reaction vessel.
-
Weighing and Transfer:
-
Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Briefly open the vial under a positive pressure of inert gas.
-
Quickly weigh the desired amount of the solid phosphoramidite in a tared, dry, and sealed container.
-
Transfer the solid to the reaction vessel under a stream of inert gas.
-
-
Dissolution: Dissolve the phosphoramidite in anhydrous acetonitrile (B52724). Ensure the solvent is of high quality with a low water content (preferably <30 ppm).
-
Storage of Solutions: If the dissolved phosphoramidite is not for immediate use, store it under an inert atmosphere at -20°C. Stability in anhydrous acetonitrile is typically 2-3 days.
Logical Relationship for Safe Handling
Caption: Workflow for the safe handling, storage, and disposal of this compound.
Disposal Plans: A Step-by-Step Approach
The primary method for the safe disposal of phosphoramidite waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste in accordance with local, state, and federal regulations.[3]
Experimental Protocol for Deactivation and Disposal:
-
Preparation: Conduct all deactivation procedures within a certified chemical fume hood while wearing all required PPE.
-
Quenching/Hydrolysis:
-
For small amounts of unused solid waste, dissolve it in a minimal amount of anhydrous acetonitrile.[3]
-
For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue.[3]
-
Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate. A 10-fold excess of the bicarbonate solution by volume is recommended to ensure complete hydrolysis.[3]
-
-
Reaction Time: Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis of the phosphoramidite.[3]
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[3]
-
Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[3]
Signaling Pathway for Disposal
Caption: Step-by-step process for the safe deactivation and disposal of phosphoramidite waste.
By adhering to these detailed protocols, researchers can ensure a safe laboratory environment while maintaining the integrity of their experiments involving this compound.
References
- 1. N-Tetrachlorophthaloyl (TCP) for ready protection/deprotection of amino sugar glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exposure to dangerous substances in the waste management sector - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
